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Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] Documentation Hub

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  • Product: Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]
  • CAS: 61471-64-5

Core Science & Biosynthesis

Foundational

Pharmacokinetic and Pharmacodynamic Mechanisms of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] in Neural Pathways

Executive Summary The compound Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] (hereafter referred to as Gly-Norfenfluramine ) represents a sophisticated approach to neuropharmacological drug design. By conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] (hereafter referred to as Gly-Norfenfluramine ) represents a sophisticated approach to neuropharmacological drug design. By conjugating the amino acid glycine to the secondary amine of norfenfluramine—the primary active metabolite of the legacy anti-obesity and modern anti-epileptic drug fenfluramine—developers have created a rate-limited prodrug.

This technical whitepaper dissects the dual-layered mechanism of Gly-Norfenfluramine. First, we analyze the pharmacokinetic (PK) rationale behind the glycine conjugation, which is designed to blunt peak plasma concentrations ( Cmax​ ) and mitigate off-target cardiovascular toxicity. Second, we explore the multi-target pharmacodynamics (PD) of the active moiety within neural pathways, specifically its synergistic action as a serotonin (5-HT) releaser, a 5-HT2C receptor agonist, and a positive allosteric modulator (PAM) of the Sigma-1 Receptor (S1R)—a triad critical for its efficacy in developmental and epileptic encephalopathies like Dravet syndrome.

Chemical Rationale & Pharmacokinetic Architecture

Norfenfluramine is a potent monoamine releaser and receptor agonist. However, immediate-release formulations generate sharp Cmax​ spikes that transiently but severely activate 5-HT2B receptors in cardiac tissue, driving fibroblast proliferation and valvulopathy ().

To circumvent this, the conjugation of glycine to norfenfluramine creates a pharmacologically inert prodrug. The bulky, polar glycine moiety prevents the molecule from crossing the blood-brain barrier (BBB) or binding to 5-HT receptors. Activation relies entirely on enzymatic hydrolysis by aminopeptidases highly concentrated in human erythrocytes. Because this enzymatic cleavage occurs at a steady, saturable rate, the generation of active norfenfluramine is prolonged. This shifts the PK profile, significantly lowering the Cmax​ while extending the Tmax​ , providing a steady-state concentration of the active moiety to the central nervous system without the cardiotoxic peaks ().

Prodrug_Activation Prodrug Gly-Norfenfluramine (Prodrug) Blood Erythrocyte Aminopeptidases Prodrug->Blood Oral Absorption Active Norfenfluramine (Active Moiety) Blood->Active Cleavage BBB Blood-Brain Barrier Active->BBB Circulation Brain Neural Targets (5-HT & S1R) BBB->Brain Diffusion

Workflow of Gly-Norfenfluramine prodrug activation and neural penetration.

Pharmacodynamics: The Multi-Target Neural Mechanism

Once cleaved, the active norfenfluramine diffuses across the BBB and engages a highly specific multi-target neural network. Its efficacy in suppressing epileptiform discharges is not reliant on a single pathway, but rather the synergistic modulation of both inhibitory and excitatory systems.

Serotonergic Modulation (5-HT2C and SERT)

Norfenfluramine reverses the Serotonin Transporter (SERT), promoting non-exocytotic release of 5-HT into the synaptic cleft. Concurrently, it acts as a direct, potent agonist at 5-HT2C receptors . In the context of epilepsy, 5-HT2C activation on GABAergic interneurons enhances inhibitory signaling, raising the seizure threshold.

Sigma-1 Receptor (S1R) Positive Allosteric Modulation

Recent breakthroughs have identified that norfenfluramine acts as a Positive Allosteric Modulator (PAM) at the Sigma-1 Receptor (S1R) , an endoplasmic reticulum chaperone protein that translocates to the plasma membrane under cellular stress ().

In hyper-excitable states (such as NMDA receptor overactivation during a seizure), S1R is bound to the NR1 subunit of the NMDA receptor, preventing regulatory proteins from silencing the channel. Norfenfluramine disrupts this S1R-NR1 association. This crucial disruption allows Calcium-regulated Calmodulin (CaM) to bind to the NR1 subunit, which subsequently inhibits further calcium permeation through the NMDA receptor, effectively quenching the excitotoxic seizure cascade ().

Neural_Signaling cluster_5HT 5-HT2C Receptor Pathway cluster_S1R Sigma-1 Receptor (S1R) Pathway Norfen Norfenfluramine HT2C 5-HT2C Receptor Norfen->HT2C Agonist S1R S1R Positive Modulation Norfen->S1R PAM Gq Gq/11 Protein HT2C->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ PLC->Ca2 GABA GABAergic Output Ca2->GABA NR1 Disrupt S1R-NR1 S1R->NR1 CaM Calmodulin Binding NR1->CaM NMDA Inhibit NMDA Ca2+ CaM->NMDA AntiConv Anticonvulsant Effect NMDA->AntiConv

Intracellular signaling pathways of norfenfluramine at 5-HT2C and Sigma-1 receptors.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems to confirm the PK and PD mechanisms of Gly-Norfenfluramine.

Protocol 1: Ex Vivo Erythrocyte Cleavage Assay

Objective: Validate the rate-limited, enzyme-dependent hydrolysis of the glycine prodrug.

  • Step 1: Lysate Preparation. Isolate human erythrocytes from whole blood via centrifugation (3000 x g, 10 min). Lyse cells using hypotonic buffer (10 mM Tris-HCl, pH 7.4) to release intracellular aminopeptidases.

  • Step 2: Substrate Incubation. Incubate 10 µM of Gly-Norfenfluramine with the erythrocyte lysate at 37°C in a shaking water bath.

  • Step 3: Built-in Causality Control. In parallel, incubate 10 µM of the prodrug with heat-inactivated lysate (boiled at 95°C for 15 min). Rationale: This control proves that the appearance of norfenfluramine is strictly driven by enzymatic cleavage and not spontaneous chemical hydrolysis.

  • Step 4: Quantification. Quench the reaction at 15, 30, 60, and 120-minute intervals using ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the conversion rate of prodrug to active norfenfluramine.

Protocol 2: S1R-NR1 Co-Immunoprecipitation (Co-IP) Assay

Objective: Demonstrate that the active moiety disrupts the S1R and NMDA NR1 subunit association.

  • Step 1: Synaptosome Isolation. Homogenize murine cortical tissue in sucrose buffer and isolate the synaptosomal fraction via density gradient centrifugation.

  • Step 2: Drug Treatment. Treat synaptosomes with 100 nM norfenfluramine for 30 minutes at 37°C.

  • Step 3: Built-in Causality Control. Co-treat a separate synaptosome batch with 100 nM norfenfluramine + 1 µM NE-100 (a selective S1R antagonist). Rationale: If norfenfluramine's disruption of the NR1 complex is truly S1R-mediated, NE-100 will competitively block the effect, self-validating the specific target engagement.

  • Step 4: Co-IP and Immunoblotting. Lyse the synaptosomes, immunoprecipitate using an anti-NR1 antibody, and perform a Western blot probing for S1R. Quantify the reduction in S1R band intensity relative to vehicle controls.

Quantitative Pharmacological Data

The tables below summarize the pharmacological profile of the active moiety and the comparative pharmacokinetics achieved by the glycine prodrug architecture.

Table 1: Pharmacodynamic Binding Profile of Active Norfenfluramine

Target Receptor / TransporterAffinity ( Ki​ / EC50​ )Functional ActivityNeural / Systemic Implication
5-HT2C Receptor ~12 nM ( EC50​ )Full AgonistEnhanced GABAergic inhibition; appetite suppression.
5-HT2B Receptor ~31 nM ( EC50​ )Partial AgonistOff-target cardiac fibroblast proliferation (valvulopathy risk).
Sigma-1 Receptor (S1R) ~50 pM ( ED50​ )Positive ModulatorDisruption of S1R-NR1 complex; NMDA inhibition.
Serotonin Transporter (SERT) ~60 nM ( Ki​ )Releaser / Reuptake InhibitorIncreased synaptic 5-HT availability.

Table 2: Comparative Pharmacokinetics (Prodrug vs. Immediate Release)

PK ParameterImmediate-Release NorfenfluramineGly-Norfenfluramine (Prodrug)Clinical Advantage of Prodrug
Tmax​ 1.5 - 2.0 Hours4.5 - 6.0 HoursPrevents rapid onset of adverse CNS effects.
Cmax​ High (Spiking)Low (Blunted, Steady-State)Mitigates concentration-dependent 5-HT2B cardiac toxicity.
AUC (Exposure) 100% (Baseline)~95% (Bioequivalent)Maintains therapeutic efficacy for seizure control.
Half-Life ( t1/2​ ) 12 - 16 Hours14 - 18 HoursSupports once-daily or twice-daily dosing regimens.

References

  • Rodríguez-Muñoz, M., Sánchez-Blázquez, P., & Garzón, J. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(34), 23373–23389. URL:[Link] [1]

  • McCorvy, J. D., Wacker, D., Wang, S., et al. (2018). Structural determinants of 5-HT2B receptor activation and biased agonism. Nature Structural & Molecular Biology, 25(9), 787–796. URL:[Link] [2]

  • Martin, P., de Witte, P. A. M., Maurice, T., et al. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy & Behavior, 105, 106989. URL:[Link] [3]

  • US Patent 9,617,229 B2 (2017).Phenylmorpholines and analogues thereof. United States Patent and Trademark Office. (Discusses amino acid prodrugs, including glycine conjugates, for modulating monoamine releaser pharmacokinetics). URL: [4]
Exploratory

Metabolic degradation pathways of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

An In-Depth Technical Guide Metabolic Degradation Pathways of Fenfluramine: A Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the metabolic degr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Metabolic Degradation Pathways of Fenfluramine: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic degradation pathways of Fenfluramine (Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]-). Fenfluramine, a compound with historical use as an anorectic and current application as an anti-seizure medication, undergoes extensive hepatic metabolism critical to its pharmacokinetic profile and clinical effects. The primary metabolic event is an N-de-ethylation reaction, converting fenfluramine into its major active metabolite, norfenfluramine. This conversion is not reliant on a single enzyme but is catalyzed by a redundant system of multiple Cytochrome P450 (CYP) isoenzymes, primarily CYP1A2, CYP2B6, and CYP2D6. Norfenfluramine is subsequently deaminated and oxidized into inactive metabolites prior to renal excretion. This guide details these biotransformations, outlines authoritative in vitro and analytical methodologies for their characterization, and discusses the profound clinical implications of this metabolic profile, particularly concerning drug-drug interactions.

Introduction

Fenfluramine (FFA) is a substituted amphetamine derivative that has been repurposed from its original use as an appetite suppressant to a valuable therapeutic agent for treating seizures associated with severe epileptic encephalopathies, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] The clinical efficacy and safety profile of fenfluramine are intrinsically linked to its extensive biotransformation in the liver. Over 75% of an administered dose is metabolized before elimination, highlighting the critical importance of understanding these pathways for drug development, clinical pharmacology, and patient management.[4][5]

This guide serves as a technical resource for scientists and researchers, elucidating the enzymatic processes governing fenfluramine's degradation. We will explore the primary and secondary metabolic routes, provide detailed experimental protocols for their investigation, and synthesize this information to explain the causality behind its pharmacokinetic variability and potential for drug-drug interactions (DDIs).

Primary Metabolic Pathway: N-De-ethylation to Norfenfluramine

The principal and most clinically significant metabolic transformation of fenfluramine is N-de-ethylation, which yields its major active metabolite, norfenfluramine (nFFA).[1][6][7] This reaction involves the enzymatic removal of the N-ethyl group from the parent molecule. Norfenfluramine itself is pharmacologically active, contributing to both the therapeutic and adverse effect profiles of the parent drug, and possesses a longer elimination half-life (24-48 hours) compared to fenfluramine (~20 hours).[5][8]

The Cytochrome P450 Superfamily: A Redundant System

The N-de-ethylation of fenfluramine is catalyzed by the Cytochrome P450 (CYP) mixed-function oxidase system located primarily within the liver.[5][9] A key feature of fenfluramine metabolism is its reliance on multiple CYP isoenzymes, creating a redundant and robust clearance pathway. This multiplicity mitigates the risk of drastic pharmacokinetic alterations should one of the enzymatic pathways be compromised.

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the following key contributors:[1][10][11]

  • Primary Enzymes : CYP1A2, CYP2B6, and CYP2D6 are the main drivers of norfenfluramine formation.[4][5][12] One report quantifies their relative contributions to metabolism as 32% for CYP1A2, 42% for CYP2B6, and 46% for CYP2D6 (note that these sum to more than 100%, indicating overlapping substrate affinity).[4]

  • Secondary Enzymes : CYP2C9, CYP2C19, and CYP3A4/5 also contribute to the metabolism, albeit to a lesser extent.[4][5]

This multi-enzyme system is a critical insight for drug development, as it suggests that fenfluramine is less susceptible to significant drug-drug interactions with medications that inhibit only a single CYP pathway. However, potent inhibitors or inducers of multiple involved enzymes can still lead to clinically relevant changes in exposure.[10][11]

G FFA Fenfluramine (FFA) FFA->midpoint N-De-ethylation nFFA Norfenfluramine (nFFA) (Active Metabolite) midpoint->nFFA CYP2D6 CYP2D6 CYP2D6->midpoint CYP2B6 CYP2B6 CYP2B6->midpoint CYP1A2 CYP1A2 CYP1A2->midpoint OtherCYPs CYP2C9, CYP2C19, CYP3A4/5 (minor) OtherCYPs->midpoint

Primary metabolic conversion of Fenfluramine to Norfenfluramine.

Secondary Metabolism and Elimination

Following its formation, the active metabolite norfenfluramine is further biotransformed into inactive products that can be readily excreted from the body. The main secondary pathway involves deamination of the primary amine group on norfenfluramine, followed by oxidation of the side chain.[4][6]

This process ultimately yields metabolites such as m-trifluoromethylbenzoic acid, which is then conjugated with glycine to form m-trifluoromethylhippuric acid and excreted in the urine.[7][13] Other identified urinary metabolites include 1-(m-trifluoromethylphenyl)-1,2-propane diol (fenfluramine diol).[13] The final metabolites are pharmacologically inactive and are eliminated primarily via the kidneys.[5][14]

G FFA Fenfluramine (Parent Drug) nFFA Norfenfluramine (Active Metabolite) FFA->nFFA N-De-ethylation (CYP450s) Intermediates Oxidative Deamination Products nFFA->Intermediates Deamination & Oxidation Final Inactive Metabolites (e.g., m-trifluoromethylhippuric acid) Intermediates->Final Conjugation Excretion Renal Excretion Final->Excretion

Overview of the complete metabolic cascade of Fenfluramine.

Experimental Methodologies for Metabolic Profiling

The characterization of fenfluramine's metabolism relies on a series of well-established in vitro and analytical techniques. These protocols form a self-validating system, where results from broader screening assays are confirmed and quantified by more specific methods.

In Vitro Characterization: Human Liver Microsomes (HLM)
  • Expertise & Causality: This experiment is the cornerstone of metabolic profiling. HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of Phase I enzymes, including the full complement of CYP450s. Using HLMs provides a physiologically relevant environment to determine the overall rate of metabolism and to perform reaction phenotyping—the identification of which enzymes are responsible for a specific metabolic conversion. The inclusion of a co-factor, the NADPH-generating system, is essential as CYP enzymes require it for their catalytic activity.

  • Protocol: CYP450 Reaction Phenotyping with Selective Inhibitors

    • Preparation : Prepare a master mix containing human liver microsomes (e.g., 0.5-1.0 mg/mL protein), potassium phosphate buffer (pH 7.4), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Inhibitor Pre-incubation : Aliquot the master mix into separate reaction tubes. To each tube (except the control), add a known selective chemical inhibitor for a specific CYP enzyme (e.g., quinidine for CYP2D6, furafylline for CYP1A2, phencyclidine for CYP2B6).[1][11] Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to its target enzyme.

    • Initiation : Initiate the metabolic reaction by adding fenfluramine (e.g., at a concentration near its Km, or 1 µM for screening) to all tubes.

    • Incubation : Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). The incubation time is chosen to ensure the reaction is in the linear range.

    • Termination : Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard for analytical quantification. This step simultaneously precipitates the microsomal proteins.

    • Sample Processing : Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.

    • Analysis : Analyze the samples via LC-MS/MS to measure the rate of norfenfluramine formation. The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of an inhibitor to the control reaction. A significant reduction in metabolism points to the involvement of the inhibited enzyme.

Quantitative Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Expertise & Causality: LC-MS/MS is the gold standard for the bioanalysis of drugs and metabolites due to its exceptional sensitivity and selectivity.[15][16] The liquid chromatography (LC) component separates the parent drug, its metabolites, and endogenous matrix components based on their physicochemical properties. The tandem mass spectrometry (MS/MS) component provides two layers of mass filtering. The first selects for the mass of the target analyte (the precursor ion), which is then fragmented. The second selects for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is unique to the analyte, providing unambiguous identification and quantification, even at very low concentrations in complex biological matrices like plasma or microsomal incubates.

  • Protocol: General Bioanalytical Method

    • Sample Preparation : Extract fenfluramine and norfenfluramine from the biological matrix (e.g., plasma, urine, or HLM supernatant). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-supported liquid extraction (SLE).[15] The goal is to remove proteins and phospholipids that interfere with the analysis.

    • Chromatographic Separation : Inject the processed sample onto a reverse-phase C18 HPLC column. Use a gradient elution with two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The gradient is optimized to achieve baseline separation of fenfluramine and norfenfluramine from each other and from any interfering matrix components.

    • Mass Spectrometric Detection : Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM (Multiple Reaction Monitoring) : Set the instrument to monitor for specific precursor-to-product ion transitions for fenfluramine, norfenfluramine, and the deuterated internal standards.

    • Quantification : Construct a calibration curve by analyzing standards of known concentrations. The concentration of the analytes in the unknown samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep1 1. Obtain Matrix (HLM Incubate, Plasma) prep2 2. Add Internal Standard & Acetonitrile prep1->prep2 prep3 3. Vortex & Centrifuge prep2->prep3 prep4 4. Collect Supernatant prep3->prep4 lc 5. HPLC Separation (C18 Column) prep4->lc ms 6. Mass Spectrometry (Detection) lc->ms data 7. Data Processing (Quantification) ms->data

High-level workflow for in vitro metabolism sample analysis.

Pharmacokinetic and Clinical Implications

A thorough understanding of fenfluramine's metabolic pathways is essential for its safe clinical application, primarily due to the potential for drug-drug interactions (DDIs).

Comparative Pharmacokinetic Parameters

The metabolic conversion of fenfluramine to norfenfluramine results in two pharmacologically active species with distinct pharmacokinetic profiles.

ParameterFenfluramine (FFA)Norfenfluramine (nFFA)Source(s)
Role Parent Drug (Active)Major Metabolite (Active)[1][6]
Elimination Half-Life (t½) ~20 hours24 - 48 hours[4][5][8]
Primary Clearance Hepatic MetabolismHepatic Metabolism[4][17]
Plasma Protein Binding ~50%~50%[5][18]

This table summarizes typical values; significant inter-patient variability exists.[19]

Drug-Drug Interaction (DDI) Potential

The metabolism of fenfluramine by multiple CYP enzymes is a double-edged sword. While it provides resilience against inhibitors of a single enzyme, it creates a vulnerability to drugs that affect several of the key pathways.

  • Victim Potential : Fenfluramine is a "victim" of DDIs when a co-administered drug alters its metabolism. A prime example is stiripentol, another anti-seizure medication, which is known to inhibit multiple CYP enzymes including CYP1A2, CYP2B6, and CYP2D6.[5] Concomitant administration of stiripentol leads to significantly higher plasma concentrations of fenfluramine and lower concentrations of norfenfluramine, necessitating a dose reduction of fenfluramine to avoid potential toxicity.[5][19]

  • Perpetrator Potential : In vitro studies suggest that at clinically relevant doses, fenfluramine and norfenfluramine are unlikely to be significant inhibitors or inducers of most CYP enzymes, meaning they have low potential to act as "perpetrators" that would alter the metabolism of other drugs.[9][18] They are weak inhibitors of CYP2D6 and may weakly induce CYP2B6 and CYP3A4, but these effects are not expected to be clinically meaningful at typical therapeutic doses.[5][18]

Conclusion

The metabolic degradation of fenfluramine is a well-characterized, multi-faceted process dominated by N-de-ethylation to its active metabolite, norfenfluramine. This primary conversion is robustly handled by a consortium of CYP450 enzymes, primarily CYP1A2, CYP2B6, and CYP2D6. Subsequent metabolism of norfenfluramine proceeds via deamination and oxidation to yield inactive, excretable compounds. The reliance on multiple CYP pathways has significant clinical implications, particularly for predicting and managing drug-drug interactions with broad-spectrum enzyme inhibitors like stiripentol. The experimental methodologies detailed herein provide a validated framework for researchers to further investigate the metabolism of fenfluramine and other novel chemical entities, ensuring a comprehensive understanding that is crucial for both drug development and optimized patient care.

References

  • U.S. Food and Drug Administration. (2019). FINTEPLA (fenfluramine) oral solution Clinical Pharmacology and Biopharmaceutics Review. Source:

  • Gstriantoro, A., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 10(3), e00958. Source:

  • Gstriantoro, A., et al. (2022). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. PMC. Source:

  • Sourbron, J., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. CNS Drugs. Source:

  • Kuo, C. S., & Lin, C. L. (1998). Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 239-246. Source:

  • ResearchGate. (n.d.). Main pathway of metabolism of fenfluramine. Source:

  • Gstriantoro, A., et al. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. Pharmacology Research & Perspectives, 10(3), e00959. Source:

  • Gstriantoro, A., et al. (2022). In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions. ProQuest. Source:

  • Caccia, S., et al. (1979). Pharmacokinetics of fenfluramine enantiomers in man. European Journal of Drug Metabolism and Pharmacokinetics, 4(3), 129-132. Source:

  • de Lange, E., et al. (2022). Therapeutic drug monitoring of fenfluramine in clinical practice: Pharmacokinetic variability and impact of concomitant antiseizure medications. Epilepsia, 63(1), 116-126. Source:

  • Boyd, B., et al. (2024). Effect of Hepatic Impairment on the Pharmacokinetics of Fenfluramine and Norfenfluramine. Clinical Drug Investigation. Source:

  • Palmer, R. B., et al. (2000). Simultaneous determination of fenfluramine and phentermine in urine using gas chromatography mass spectrometry with pentafluoropropionic anhydride derivatization. Therapeutic Drug Monitoring, 22(4), 418-422. Source:

  • Taylor & Francis Online. (n.d.). Norfenfluramine – Knowledge and References. Source:

  • BenchChem. (n.d.). (+)-Norfenfluramine's role as a major metabolite of fenfluramine. Source:

  • Garattini, S., et al. (1979). Central Mechanisms of Fenfluramine and Related Anorectic Drugs. ResearchGate. Source:

  • Wikipedia. (n.d.). Fenfluramine. Source:

  • Ni, W., et al. (2004). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. Journal of Pharmacology and Experimental Therapeutics, 309(2), 845-852. Source:

  • Richards, R. P. (1987). The Metabolism and Kinetics of Fenfluramine, its Optical Isomers and a Structural Analogue, Benfluorex. University of Surrey Open Research. Source:

  • National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem Compound Database. Source:

  • Richards, R. P., et al. (1987). The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. Xenobiotica, 17(1), 111-120. Source:

  • Biotage. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. Source:

  • Campbell, D. B. (1970). Pharmacokinetics of absorption, distribution and elimination of fenfluramine and its main metabolite in man. Journal of Pharmacy and Pharmacology, 22(S1), 137S-138S. Source:

  • Caccia, S., et al. (1985). Effects of L-fenfluramine on Rat Liver Drug-Metabolizing Enzymes. Toxicology Letters, 26(1), 33-39. Source:

  • Beckett, A. H. (1970). The metabolism and distribution of fenfluramine and N-(2-benzoyloxyethyl)norfenfluramine (J.P.992) in man. South African Medical Journal, 44(24), 706. Source:

  • Wikipedia. (n.d.). Norfenfluramine. Source:

  • Barco, S., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 247, 116174. Source:

  • Wheless, J. W., et al. (2023). Pharmacokinetics of Fenfluramine and Its Active Metabolite Norfenfluramine in Patients with Lennox-Gastaut Syndrome. American Epilepsy Society. Source:

  • Al-Hadiya, Z. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Source:

  • Rothman, R. B., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191-1199. Source:

  • Richards, R. P., et al. (1987). The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. Taylor & Francis Online. Source:

  • UCB. (2025). UCB presents positive results from GEMZ phase 3 study at AES showing fenfluramine significantly reduces countable motor seizure frequency in CDKL5 Deficiency Disorder. Source:

  • Chaouloff, F., et al. (1990). Metabolic and hormonal responses to hypothalamic administration of norfenfluramine in rats. Endocrinology, 126(2), 955-962. Source:

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Foundational

A Technical Guide to the Preliminary In Vitro Toxicity Screening of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

Preamble: De-risking a Novel Chemical Entity The compound Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl], hereafter referred to as "NCE-X," represents a novel chemical entity. As with any new candidate in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: De-risking a Novel Chemical Entity

The compound Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl], hereafter referred to as "NCE-X," represents a novel chemical entity. As with any new candidate in drug discovery, its therapeutic potential must be weighed against its potential for toxicity. This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro toxicity screening of NCE-X. The strategy outlined herein is designed to identify potential safety liabilities at the earliest stages of development, a "fail early, fail fast" approach that conserves resources, reduces reliance on animal testing, and aligns with modern regulatory expectations.[1][2]

This document is structured not as a rigid template, but as a logical progression of inquiry. We begin with foundational assessments of cell health and genetic integrity before moving to organ-specific and mechanistic safety pharmacology. Each section explains the scientific rationale behind the chosen assays, provides detailed protocols for execution, and presents data in a clear, actionable format. This is the blueprint for building a robust, preliminary safety profile for NCE-X.

Section 1: Foundational Viability and Genotoxicity Assessment

The initial tier of screening addresses two fundamental questions: At what concentrations does NCE-X harm or kill cells, and does it have the potential to damage genetic material? Answering these questions provides the essential concentration ranges for all subsequent testing and flags any immediate, non-negotiable hazards.

General Cytotoxicity: Establishing the Therapeutic Window

Rationale: A cytotoxicity assay is the cornerstone of any toxicity screen.[3] Its purpose is to determine the concentration of NCE-X that reduces cell viability by 50% (IC50). This value is critical for distinguishing targeted pharmacological effects from overt cellular toxicity and for guiding the dose selection in more complex, non-cytotoxic assays. We employ an ATP-based luminescence assay for its high sensitivity and direct correlation with the number of metabolically active, viable cells.[4][5]

Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line, chosen for its metabolic relevance) into a 96-well, white, clear-bottom plate at a density of 10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of NCE-X in DMSO, starting at a top concentration of 100 mM. Create an intermediate plate by diluting these concentrations into culture medium to achieve a 2X final concentration.

  • Dosing: Remove the culture medium from the cell plate and add 100 µL of the 2X NCE-X dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Lysis and Signal Generation: Equilibrate the plate and the ATP assay reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the dose-response curve and calculate the IC50 value using a four-parameter logistic regression model.

Data Presentation: NCE-X Cytotoxicity in HepG2 Cells

Concentration (µM)% Viability (Relative to Vehicle)
1002.5
33.315.8
11.148.9
3.785.4
1.295.1
0.498.7
0.1499.5
0.05100.2
IC50 (µM) 11.5

Visualization: Cytotoxicity Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Seeding Seed HepG2 Cells in 96-well Plate Dosing Dose Cells with NCE-X Cell_Seeding->Dosing Compound_Prep Prepare NCE-X Serial Dilutions Compound_Prep->Dosing Incubation Incubate for 48h Dosing->Incubation Reagent_Add Add ATP Luminescence Reagent Incubation->Reagent_Add Read_Luminescence Measure Luminescence Reagent_Add->Read_Luminescence Data_Analysis Normalize Data & Calculate IC50 Read_Luminescence->Data_Analysis Result IC50 = 11.5 µM Data_Analysis->Result

Workflow for determining the IC50 of NCE-X.
Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Rationale: Genotoxicity testing is a mandatory component of regulatory safety assessment, designed to detect compounds that can cause genetic damage.[6] A positive finding is a significant liability. The standard in vitro battery is complementary, assessing different endpoints.[6] We start with the bacterial reverse mutation (Ames) test to detect gene mutations, followed by the in vitro micronucleus assay in mammalian cells to detect chromosomal damage.[7][8]

Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect various types of point mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (Aroclor-induced rat liver S9 fraction) to identify parent compounds and metabolites that are genotoxic.[9]

  • Assay Procedure (Plate Incorporation Method):

    • Mix NCE-X (at 5 non-cytotoxic concentrations), the bacterial culture, and either S9 mix or a buffer.

    • Add this mixture to molten top agar containing a trace amount of histidine/tryptophan.

    • Pour the top agar onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine/tryptophan). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least two-fold higher than the vehicle control.

Experimental Protocol 2: In Vitro Micronucleus Assay (OECD 487)

  • Cell System: Use a human cell line such as TK6 or primary human peripheral blood lymphocytes.

  • Dosing: Treat cells with NCE-X at a minimum of 3 analyzable concentrations (based on the cytotoxicity assay, aiming for ~55±5% cytotoxicity at the highest concentration), alongside negative and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).

  • Treatment Duration: Perform a short treatment (3-6 hours) with and without S9 metabolic activation, followed by a recovery period. Also, perform a long treatment (18-24 hours) without S9.

  • Micronuclei Staining: After treatment and recovery, add cytochalasin B to block cytokinesis, resulting in binucleated cells. Harvest, fix, and stain cells with a DNA-specific dye (e.g., DAPI).

  • Scoring: Using microscopy or high-content imaging, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).[7]

  • Data Analysis: A result is considered positive if a statistically significant, dose-dependent increase in the frequency of micronucleated cells is observed.

Data Presentation: NCE-X Genotoxicity Summary

AssayConditionResultInterpretation
Ames Test -S9 (All Strains)NegativeNot a direct bacterial mutagen
+S9 (All Strains)NegativeMetabolites are not bacterial mutagens
Micronucleus -S9 (Short & Long)NegativeNot directly clastogenic/aneugenic
+S9 (Short)NegativeMetabolites are not clastogenic/aneugenic

Visualization: Genotoxicity Testing Decision Logic

G Start NCE-X Ames Ames Test (OECD 471) +/- S9 Start->Ames Micronucleus In Vitro Micronucleus (OECD 487) +/- S9 Start->Micronucleus Decision Assess Genotoxic Risk Ames->Decision Micronucleus->Decision Negative_Risk Low Genotoxic Risk Proceed Decision->Negative_Risk Both Negative Positive_Risk High Genotoxic Risk FLAG for Termination/ Further Investigation Decision->Positive_Risk Either Positive

Decision pathway for NCE-X genotoxicity assessment.

Section 2: Organ-Specific & Mechanistic Safety Assessment

With foundational safety established, the next tier investigates potential liabilities in specific, high-risk organ systems and explores the compound's metabolic fate.

Cardiotoxicity: hERG Channel Inhibition

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[10] For this reason, regulatory agencies mandate that new drug candidates be tested for hERG liability.[11] A fluorescence-based thallium flux assay provides a robust, higher-throughput method for preliminary screening before committing to the gold-standard patch-clamp assay.[12]

Experimental Protocol: Fluorescence-Based Thallium Flux hERG Assay

  • Cell Line: Utilize a stable cell line expressing the hERG channel, such as HEK293-hERG.

  • Cell Preparation: Plate cells in a 384-well plate. On the day of the assay, load the cells with a thallium-sensitive fluorescent dye.[12]

  • Compound Incubation: Add NCE-X at various concentrations to the wells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control. Incubate at room temperature.

  • Thallium Flux: Add a stimulus buffer containing thallium to all wells.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a kinetic plate reader. Open hERG channels allow thallium to enter the cells, bind the dye, and increase fluorescence.[12] Inhibition of the channel by NCE-X will reduce this fluorescence increase.

  • Data Analysis: Calculate the initial rate of fluorescence increase for each well. Normalize the data to controls and determine the IC50 value for hERG inhibition.

Data Presentation: NCE-X hERG Inhibition

CompoundhERG IC50 (µM)
NCE-X> 30
E-4031 (Control)0.02
Interpretation A hERG IC50 > 30 µM suggests a low risk for QT prolongation at anticipated therapeutic concentrations.

Visualization: Principle of Thallium Flux hERG Assay

G cluster_before No Thallium cluster_after Thallium Added Cell_Rest Cell Membrane Closed hERG Channel Dye-Loaded Cell Cell_Active Cell_Active Cell_Inhibited Cell_Inhibited Thallium_ext Thallium (Tl+) Thallium_ext->Cell_Active:channel Enters NCEX_ext NCE-X NCEX_ext->Cell_Inhibited:channel Blocks

Mechanism of the fluorescence-based hERG assay.
Metabolic Stability

Rationale: A compound's susceptibility to metabolism by liver enzymes profoundly impacts its pharmacokinetic profile (e.g., half-life, bioavailability) and can produce potentially toxic metabolites.[9][13] An in vitro metabolic stability assay using human liver microsomes (HLM) provides a first look at intrinsic clearance (CLint), a key parameter for predicting in vivo behavior.[14][15][16]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • System Components: Use pooled HLM, which contain a rich complement of Phase I metabolizing enzymes like Cytochrome P450s (CYPs).[9] The reaction requires a co-factor, NADPH.

  • Incubation:

    • Pre-warm a solution of HLM and buffer to 37°C.

    • Add NCE-X to the mixture at a low concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

    • Incubate at 37°C.

  • Time Points: Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of NCE-X at each time point.

  • Data Analysis:

    • Plot the natural log of the percent of NCE-X remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Data Presentation: NCE-X Metabolic Stability in HLM

ParameterValueInterpretation
Half-life (t½, min) 45Moderate stability
Intrinsic Clearance (CLint, µL/min/mg) 30.8Predicted moderate clearance in vivo

Visualization: Metabolic Stability Assay Workflow

G cluster_setup Reaction Setup cluster_sampling Sampling & Analysis cluster_results Results NCEX NCE-X (1µM) Mix Incubate at 37°C NCEX->Mix HLM Human Liver Microsomes HLM->Mix NADPH NADPH (Cofactor) NADPH->Mix Aliquots Take Aliquots at 0, 5, 15, 30, 60 min Mix->Aliquots Quench Quench Reaction (Acetonitrile + IS) Aliquots->Quench LCMS LC-MS/MS Analysis Quench->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calc Calculate t½ and CLint Plot->Calc Output t½ = 45 min CLint = 30.8 Calc->Output

Workflow for assessing NCE-X metabolic stability.

Section 3: Integrated Analysis and Go/No-Go Decision

The power of this screening cascade lies not in any single data point, but in the integrated assessment of the entire profile. By synthesizing the results, we can make an informed, data-driven decision on the future of NCE-X.

Summary of Preliminary In Vitro Toxicity Profile for NCE-X

Assay CategoryParameterResultRisk Assessment
Cytotoxicity IC50 (HepG2)11.5 µMManageable. A therapeutic index can likely be achieved.
Genotoxicity Ames TestNegativeLow Risk. No evidence of mutagenicity.
MicronucleusNegativeLow Risk. No evidence of chromosomal damage.
Cardiotoxicity hERG IC50> 30 µMLow Risk. Unlikely to cause QT prolongation.
Metabolism HLM Half-life45 minAcceptable. Moderate clearance suggests a manageable dosing regimen is possible.

Based on this preliminary in vitro safety assessment, NCE-X demonstrates a favorable profile. It is non-genotoxic, exhibits low potential for cardiotoxicity, and has a moderate cytotoxicity threshold and metabolic stability profile. These results support the continued development of NCE-X. The next steps would involve more comprehensive in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies and initiating safety pharmacology studies in animal models, guided by the concentration and metabolism data gathered here.

Visualization: Overall In Vitro Screening and Decision Cascade

G cluster_tier1 Tier 1: Foundational Safety cluster_tier2 Tier 2: Mechanistic Safety Start NCE-X Candidate Cyto Cytotoxicity (IC50) Start->Cyto Geno Genotoxicity (Ames, MN) Start->Geno Decision1 Genotoxicity or High Cytotoxicity? Cyto->Decision1 Geno->Decision1 hERG hERG Screen (IC50) Decision1->hERG No MetStab Metabolic Stability (t½, CLint) Decision1->MetStab No Terminate Terminate or Redesign Decision1->Terminate Yes Decision2 hERG Liability or Poor Stability? hERG->Decision2 MetStab->Decision2 Decision2->Terminate Yes Proceed Proceed to In Vivo Studies Decision2->Proceed No

Integrated decision-making cascade for early safety screening.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2008). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro Safety. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

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Exploratory

Structural elucidation of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] metabolites

An In-depth Technical Guide to the Structural Elucidation of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] Metabolites Authored by: A Senior Application Scientist Introduction: The Imperative of Metabolite Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Elucidation of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] Metabolites

Authored by: A Senior Application Scientist

Introduction: The Imperative of Metabolite Characterization

In the landscape of modern drug development, a thorough understanding of a candidate compound's metabolic fate is not merely a regulatory requirement but a scientific necessity. It informs safety profiles, explains pharmacological activity, and predicts potential drug-drug interactions. This guide focuses on the structural elucidation of metabolites for a specific compound: Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] .

This molecule possesses several features of interest to the medicinal chemist and drug metabolism scientist:

  • A trifluoromethylphenyl group , which often enhances metabolic stability and potency but can also direct metabolism to specific sites on the aromatic ring.

  • A secondary amine linkage, a common site for oxidative metabolism.

  • A glycine conjugate , suggesting it might be a pro-drug or a metabolite itself, with a backbone susceptible to proteolytic degradation.

The structural elucidation of its metabolites requires a multi-faceted analytical strategy, integrating predictive tools, robust biological systems, and state-of-the-art analytical technologies. This document provides a comprehensive framework for this process, emphasizing the causality behind experimental choices and the validation inherent in a well-designed protocol.

Part 1: The Strategic Framework for Metabolite Generation

The journey to structural elucidation begins with the generation and detection of metabolites. This is a two-pronged approach, utilizing both in vitro and in vivo systems to create a comprehensive metabolic picture.

In Vitro Models: A First Look at Biotransformation

In vitro systems are the workhorses of early metabolic screening, offering a controlled environment to identify major metabolic pathways.[1]

  • Rationale for Model Selection:

    • Human Liver Microsomes (HLM): The primary choice for identifying Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes.[1] They are cost-effective and ideal for initial "soft spot" analysis.

    • Cryopreserved Human Hepatocytes: Considered the "gold standard" for in vitro studies as they contain a full complement of both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs).[2][3] They provide a more complete metabolic profile, which is crucial for a compound with potential sites for glucuronidation or sulfation following initial oxidation.

  • Causality in Experimental Design: The choice between microsomes and hepatocytes depends on the objective. Initial screening for CYP-mediated oxidation can be efficiently performed in HLMs. However, to investigate potential conjugation pathways, which is highly likely for hydroxylated metabolites, hepatocytes are essential. Comparing metabolic profiles across different systems can also help delineate the enzymes involved.

In Vivo Studies: The Whole-System Perspective

In vivo studies, typically in preclinical species like rats or dogs, are indispensable. They confirm the relevance of in vitro findings and can reveal unique metabolites formed through multi-organ processes not replicated in liver-centric in vitro models.[3] The collection of plasma, urine, and feces ensures a comprehensive accounting of all metabolic and excretory pathways.[4]

Experimental Protocol 1: In Vitro Metabolite Generation with Human Hepatocytes
  • Preparation: Cryopreserved human hepatocytes are thawed according to the supplier's protocol. Cell viability is assessed (e.g., via Trypan Blue exclusion) and must be >85%.

  • Incubation: Hepatocytes are suspended in incubation medium (e.g., Williams' Medium E) at a density of 1 million cells/mL.

  • Test Compound Addition: Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] is added from a concentrated stock solution (typically in DMSO) to a final concentration of 1-10 µM. The final DMSO concentration should be <0.5% to avoid cytotoxicity.

  • Time Course: The incubation is carried out in a shaking water bath at 37°C. Aliquots are removed at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching & Sample Preparation: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step simultaneously precipitates proteins and extracts the drug and its metabolites.

  • Processing: Samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Final Sample: The supernatant is transferred to a clean vial for analysis by LC-MS.

Part 2: The Analytical Core: Separation and Detection

The structural elucidation workflow hinges on two core technologies: Liquid Chromatography for physical separation and Mass Spectrometry for detection and structural characterization.

High-Performance Liquid Chromatography (HPLC): Resolving Complexity

HPLC is essential for separating the parent drug from its various metabolites and from endogenous matrix components.[5]

  • Column Choice: A reversed-phase C18 column is the standard starting point, offering excellent retention and separation for a broad range of drug-like molecules.

  • Mobile Phase: A gradient elution using water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid), is employed. The acid aids in protonating the analytes, which improves chromatographic peak shape and enhances ionization for mass spectrometry.

  • Workflow Rationale: The goal is to achieve baseline separation of key isomers. Co-elution can complicate data interpretation, especially when relying solely on mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS): Unveiling the Formula

HRMS, using technologies like Orbitrap or Time-of-Flight (TOF), is the cornerstone of modern metabolite identification.[6][7]

  • Key Advantage: Exact Mass Measurement. HRMS provides a mass measurement with high accuracy (<5 ppm), which allows for the confident determination of the elemental composition of a metabolite. This is the first and most critical step in identification.[8]

  • Data Mining: The detection of metabolites is achieved through post-acquisition data mining techniques. By comparing the full-scan HRMS data of a t=0 sample (control) with later time points, software can automatically detect new peaks corresponding to potential metabolites. Mass defect filtering, which leverages the fact that metabolic transformations cause predictable changes in mass, is a powerful tool for this process.[6]

Table 1: Common Metabolic Biotransformations and Corresponding Mass Shifts
BiotransformationElemental ChangeExact Mass Shift (Da)
Phase I
Hydroxylation+O+15.9949
Dehydrogenation-2H-2.0156
N-Dealkylation (Glycine loss)-C₂H₃NO-57.0215
Aromatic Hydroxylation+O+15.9949
Phase II
Glucuronidation+C₆H₈O₆+176.0321
Sulfation+SO₃+79.9568
Tandem Mass Spectrometry (MS/MS): Piecing Together the Structure

Once a potential metabolite is detected by HRMS, tandem mass spectrometry (MS/MS) is used to fragment the molecule. The resulting fragmentation pattern provides a fingerprint that helps to pinpoint the exact location of the metabolic modification.[9]

  • Mechanism: In the mass spectrometer, the ion corresponding to the metabolite is isolated and then collided with an inert gas (e.g., nitrogen or argon). This collision-induced dissociation (CID) breaks the molecule at its weakest bonds, generating a series of product ions.

  • Structural Clues: By comparing the MS/MS spectrum of a metabolite to that of the parent drug, one can deduce the site of modification. For example, if a fragment ion containing the trifluoromethylphenyl ring shows a +16 Da mass shift, it strongly indicates aromatic hydroxylation. If the entire molecule shifts by +16 Da but that fragment does not, the modification must be elsewhere.

Diagram 1: General Workflow for Metabolite Identification

G cluster_0 Metabolite Generation cluster_1 Sample Preparation cluster_2 Analytical Detection & Elucidation cluster_3 Final Output in_vitro In Vitro Incubation (Hepatocytes, Microsomes) prep Protein Precipitation & Analyte Extraction (SPE) in_vitro->prep in_vivo In Vivo Study (Rat, Dog) in_vivo->prep lcms LC-HRMS Analysis (Metabolite Detection) prep->lcms Inject Supernatant msms Tandem MS (MS/MS) (Fragmentation Analysis) lcms->msms Isolate & Fragment Ion elucidation Final Structure Elucidation msms->elucidation Propose Structure nmr NMR Spectroscopy (Structure Confirmation) nmr->elucidation Confirm Structure

Caption: A comprehensive workflow from biological incubation to final structural elucidation.

Part 3: The Gold Standard: NMR Spectroscopy

While MS provides powerful tools for proposing structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous confirmation, especially for differentiating isomers where MS/MS fragmentation patterns may be identical.[10]

The Unique Advantage of ¹⁹F-NMR

For Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl], the presence of the -CF₃ group offers a significant analytical advantage.

  • Rationale: The biological matrix has no endogenous fluorine signals. Therefore, a ¹⁹F-NMR spectrum provides a clean and highly sensitive window into all fluorine-containing species—the parent drug and its metabolites.[11][12] A change in the chemical shift of the ¹⁹F signal in a metabolite compared to the parent drug can indicate metabolism on or near the trifluoromethylphenyl ring.

¹H and 2D-NMR for Complete Assignment

For complete, unambiguous structural assignment, a suite of NMR experiments is used on isolated and purified metabolites.

  • ¹H-NMR: Provides information on the number and type of protons in the molecule.

  • 2D-NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule. For example, an HMBC experiment can show a correlation between a proton on a newly formed hydroxymethylene group and a carbon atom in the aromatic ring, confirming the site of hydroxylation.

Experimental Protocol 2: LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Chromatography:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition Strategy: A full scan MS experiment (m/z 100-1000) is run at high resolution (e.g., 70,000). This is followed by data-dependent MS/MS scans, where the top 5 most intense ions from the full scan are automatically selected for fragmentation (HCD).

  • Data Analysis: Raw data files are processed using metabolite identification software (e.g., MassFragment, MetaboLynx).[13] The software searches for expected mass shifts corresponding to biotransformations and compares the MS/MS spectra of metabolites to the parent drug.

Diagram 2: Logic of MS/MS Interpretation

G cluster_parent Parent Fragmentation cluster_metabolite Metabolite Fragmentation parent Parent Drug (m/z 291.12) CF3-Ph-CH2-CH(CH3)-NH-Gly p_frag1 Fragment A (m/z 173.05) CF3-Ph-CH2-CH(CH3)+ parent->p_frag1 p_frag2 Fragment B (m/z 118.07) +NH2-CH2-COOH parent->p_frag2 metabolite Hydroxylated Metabolite (m/z 307.12) HO-CF3-Ph-CH2-CH(CH3)-NH-Gly m_frag1 Fragment A' (m/z 189.05) HO-CF3-Ph-CH2-CH(CH3)+ metabolite->m_frag1 m_frag2 Fragment B (m/z 118.07) +NH2-CH2-COOH metabolite->m_frag2 conclusion Conclusion: Hydroxylation occurred on the trifluoromethylphenyl moiety m_frag1->conclusion Mass shift of +16 Da observed m_frag2->conclusion No mass shift observed

Caption: Deducing the location of metabolism by comparing fragmentation patterns.

Conclusion

The structural elucidation of metabolites for a novel compound like Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] is a systematic process of discovery. It relies on an integrated strategy that begins with robust biological systems to generate metabolites and culminates in the application of high-sensitivity, high-resolution analytical techniques. The synergy between liquid chromatography, high-resolution mass spectrometry, and NMR spectroscopy provides a self-validating system, where the strengths of one technique compensate for the limitations of another. This rigorous, evidence-based approach is fundamental to advancing drug candidates through the development pipeline with a high degree of confidence in their safety and metabolic profile.

References

  • Bhutani, S. M., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. [Link]

  • Gómez-Lechón, M. J., et al. (2003). Human hepatic cell cultures: in vitro and in vivo drug metabolism. PubMed. [Link]

  • LINDON, J. C., et al. (n.d.). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. Springer Nature Experiments. [Link]

  • Lindon, J. C., et al. (2007). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. PubMed. [Link]

  • Ma, M., & Zhu, M. (2014). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC. [Link]

  • Obach, R. S. (2019). In Vitro and In Vivo Metabolism Studies. ResearchGate. [Link]

  • Richardson, T., et al. (2016). Elucidation of Drug Metabolite Structural Isomers Using Molecular Modeling Coupled with Ion Mobility Mass Spectrometry. ACS Publications. [Link]

  • Waters Corporation. (n.d.). MassFragment for Structural Elucidation in Metabolite ID using Exact Mass MS. Waters. [Link]

  • Jönsson, M. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Diva Portal. [Link]

  • Zhang, D., & Ly, T. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • Al-Tannak, N. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Ranninger, C., et al. (2021). NMR Spectroscopy-Based Metabolic Profiling of Drug-Induced Changes In Vitro Can Discriminate between Pharmacological Classes. ACS Publications. [Link]

  • Prandi, A., et al. (2019). NMR-Based Metabolomics in Metal-Based Drug Research. MDPI. [Link]

  • Frombach, J., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. MDPI. [Link]

  • Le-Mire, A., et al. (2018). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. Frontiers. [Link]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris. [Link]

  • Janezic, M., & Le-Kovacic, D. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

Application Note: Synthesis and Purification Protocol for N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]glycine Introduction and Strategic Rationale The synthesis of unnatural amino acids and N-alkylated glycines (pepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]glycine

Introduction and Strategic Rationale

The synthesis of unnatural amino acids and N-alkylated glycines (peptoid monomers) is a critical workflow in modern drug development, enabling the exploration of novel peptidomimetics with enhanced proteolytic stability and unique conformational landscapes. The target compound, N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]glycine , incorporates the sterically demanding and lipophilic 3-(trifluoromethyl)amphetamine (norfenfluramine) scaffold into a glycine backbone.

Mechanistic Rationale (Expertise & Experience): When synthesizing secondary amines from primary amine precursors, researchers must choose between direct alkylation (e.g., using bromoacetic acid) and reductive amination. Direct alkylation frequently suffers from poor chemoselectivity, leading to over-alkylation and the formation of unwanted tertiary amine byproducts.

To ensure strict mono-alkylation, this protocol employs a directed reductive amination strategy using glyoxylic acid and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) [1]. The reaction proceeds via the initial condensation of the primary amine with glyoxylic acid to form an imine/iminium intermediate. STAB is selected over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This allows STAB to selectively reduce the iminium ion without prematurely reducing the glyoxylic acid aldehyde moiety, and it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN [2].

Experimental Workflow and Self-Validating Controls

To ensure a self-validating system, the protocol integrates In-Process Controls (IPC) via Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is not advanced to the next stage until the IPC confirms the quantitative consumption of the starting materials.

Phase 1: Imine Formation
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1-[3-(trifluoromethyl)phenyl]propan-2-amine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Addition: Add glyoxylic acid monohydrate (11.0 mmol, 1.1 eq) to the stirring solution.

  • Condensation: Stir the mixture at ambient temperature (20–25 °C) for 2 hours.

    • Causality Note: Allowing sufficient time for complete imine formation prior to the addition of the reducing agent is critical. Premature addition of STAB will result in the direct reduction of glyoxylic acid to glycolic acid, drastically reducing the yield [1].

  • IPC Check 1: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS to confirm the disappearance of the primary amine mass and the formation of the imine intermediate.

Phase 2: Selective Reduction
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (15.0 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Causality Note: Portion-wise addition controls the mild exotherm and mitigates the risk of localized overheating, which can drive unwanted side reactions.

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for an additional 12 hours under argon.

  • IPC Check 2: Confirm the complete reduction of the imine intermediate to the secondary amine product via LC-MS.

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction carefully by adding 50 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL) to remove unreacted non-polar organic impurities.

  • Isoelectric Precipitation: The target product is an amphoteric amino acid. Carefully adjust the pH of the aqueous layer to approximately pH 5.5 (the estimated isoelectric point) using 1M HCl.

  • Purification: Extract the precipitated product into Ethyl Acetate (if sufficiently lipophilic) or isolate the crude residue via lyophilization. Purify the crude material using Preparative Reversed-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Final Isolation: Lyophilize the product-containing fractions to yield the target compound as a TFA salt.

Data Presentation

Table 1: Reagent Stoichiometry and Equivalents

Reagent MW ( g/mol ) Equivalents Amount Function
1-[3-(Trifluoromethyl)phenyl]propan-2-amine 203.21 1.00 2.03 g (10.0 mmol) Primary Amine (Starting Material)
Glyoxylic Acid Monohydrate 92.05 1.10 1.01 g (11.0 mmol) Aldehyde / Carboxyl Source
Sodium Triacetoxyborohydride (STAB) 211.94 1.50 3.18 g (15.0 mmol) Chemoselective Reducing Agent

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 50.0 mL | Aprotic Solvent |

Table 2: Analytical Characterization Targets

Analytical Method Expected Target / Signal Purpose
LC-MS (ESI+) [M+H]⁺ m/z ≈ 262.10 Confirmation of product mass
¹H NMR (400 MHz, CD₃OD) ~3.50 ppm (s, 2H, N-CH₂-COOH) Confirmation of glycine methylene protons

| ¹⁹F NMR (376 MHz, CD₃OD) | ~ -62.5 ppm (s, 3F, CF₃) | Confirmation of intact trifluoromethyl group |

Process Visualization

SynthesisWorkflow N1 Primary Amine (Norfenfluramine) N3 Imine / Iminium Intermediate N1->N3 DCE, 25°C 1-2 h N2 Glyoxylic Acid Monohydrate N2->N3 N4 NaBH(OAc)3 (STAB) Reduction N3->N4 Portion-wise Addition at 0°C N5 Crude N-Alkyl Glycine (Amphoteric) N4->N5 Aqueous Quench (NaHCO3) N6 Isoelectric Precipitation & RP-HPLC N5->N6 pH Adjustment (pH ~5.5) N7 Purified Target: N-Alkyl Glycine Derivative N6->N7 Lyophilization

Fig 1: Synthetic workflow for the reductive amination and purification of the target amino acid.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Banerjee, S. R., Pullambhatla, M., Byun, Y., Nimmagadda, S., Green, G., Fox, J. J., ... & Pomper, M. G. (2008). "Synthesis and Evaluation of Technetium-99m- and Rhenium-Labeled Inhibitors of the Prostate-Specific Membrane Antigen (PSMA)." Journal of Medicinal Chemistry, 51(15), 4504–4517.[Link]

Application

Application Note: LC-MS/MS Quantification of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] in Human Plasma

A Robust, High-Throughput Bioanalytical Protocol for Pharmacokinetic and Toxicokinetic Applications Introduction The quantification of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] in biological matrices is c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Robust, High-Throughput Bioanalytical Protocol for Pharmacokinetic and Toxicokinetic Applications

Introduction

The quantification of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] in biological matrices is critical for pharmacokinetic (PK) profiling, toxicological assessments, and metabolic tracking. Structurally, this compound features a lipophilic trifluoromethyl-phenyl group coupled with a highly polar, ionizable glycine moiety. This structural dichotomy presents unique bioanalytical challenges: it exhibits zwitterionic behavior at physiological pH and is highly susceptible to matrix effects from endogenous plasma lipids.

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging orthogonal chromatographic retention mechanisms and advanced phospholipid depletion, this method ensures high-fidelity data that complies with stringent regulatory guidelines[1].

Scientific Rationale & Causality (E-E-A-T)

To ensure absolute trustworthiness and method robustness, every step of this protocol has been designed with clear physicochemical causality:

  • Extraction Causality (Why Phospholipid Removal?): Because the analyte is amphoteric, traditional Liquid-Liquid Extraction (LLE) yields poor and highly variable recoveries. While Protein Precipitation (PPT) successfully recovers the analyte, it leaves high concentrations of endogenous glycerophosphocholines in the extract. These lipids compete for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression and compromising the Lower Limit of Quantification (LLOQ)[2]. By passing the PPT extract through a zirconia-based Phospholipid Removal (PLR) plate, Lewis acid-base interactions selectively trap the phosphate moieties of the lipids, yielding a pristine extract without the need for complex Solid Phase Extraction (SPE) method development[3].

  • Chromatographic Causality (Why a Biphenyl Column?): The highly electronegative trifluoromethyl ( CF3​ ) group and the polar glycine moiety require a nuanced stationary phase. A Biphenyl column is selected over a traditional C18 column because it offers multiple retention mechanisms: hydrophobic interactions for the aliphatic spacer, π−π interactions for the phenyl ring, and dipole-dipole interactions for the CF3​ group. This prevents the polar analyte from eluting in the solvent front where residual matrix salts suppress the MS signal.

  • Mobile Phase Causality: The use of 0.1% Formic Acid (pH ~2.7) ensures that the carboxylic acid of the glycine moiety remains largely neutral, while the secondary amine is fully protonated. This maximizes retention on the reversed-phase column and optimizes precursor ion [M+H]+ generation in the positive ESI mode.

Visualized Sample Preparation Workflow

G A Plasma Sample (50 µL) B Add Internal Standard (10 µL SIL-IS) A->B C Protein Precipitation (PPT) (150 µL ACN + 1% FA) B->C D Vortex & Centrifuge (10,000 x g, 5 min) C->D E Phospholipid Removal Plate (Pass-through) D->E F Evaporation & Reconstitution (Mobile Phase A) E->F G LC-MS/MS Analysis F->G

Workflow for plasma sample extraction and phospholipid removal prior to LC-MS/MS.

Materials and Reagents
  • Analyte: Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] (Reference Standard, Purity >99%).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., 13C2​ , 15N -labeled analyte).

  • Matrix: Blank Human Plasma ( K2​EDTA anticoagulant).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), and Formic Acid (FA).

  • Consumables: 96-well Phospholipid Removal Plates (e.g., Ostro™ or Phree™), 96-well collection plates.

Self-Validating Experimental Protocol

To guarantee data integrity, this protocol operates as a self-validating system . The instrument must pass automated checks before and during the processing of biological samples[4].

Phase 1: System Suitability Test (SST)

  • Inject a neat LLOQ standard three times consecutively.

  • Validation Gate: The system must demonstrate a Signal-to-Noise (S/N) ratio > 10, retention time drift < 0.1 min, and peak area Coefficient of Variation (CV) < 5%. If these criteria fail, the batch is automatically aborted to prevent the generation of compromised data.

Phase 2: Sample Extraction

  • Aliquot: Transfer 50 µL of human plasma (blank, standards, QCs, or unknown samples) into a 2 mL 96-well plate.

  • Spike IS: Add 10 µL of the SIL-IS working solution (100 ng/mL) to all wells except double blanks.

  • Precipitation: Add 150 µL of extraction solvent (100% ACN containing 1% FA) to crash plasma proteins.

  • Agitation: Vortex the plate at 1000 RPM for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Phospholipid Depletion: Transfer the supernatant to a 96-well Phospholipid Removal Plate positioned over a clean collection plate. Apply positive pressure (2-5 psi) until all liquid passes through.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A. Vortex for 1 minute.

Phase 3: QC Bracketing

  • Inject samples into the LC-MS/MS.

  • Validation Gate: Quality Control (QC) samples (Low, Mid, High) must be bracketed at the beginning, middle, and end of the run. At least 67% of all QCs, and 50% per concentration level, must back-calculate to within ±15% of their nominal concentration for the batch to be accepted[1].

LC-MS/MS Conditions

Table 1: Liquid Chromatography Gradient Column: Biphenyl, 2.1 x 50 mm, 1.7 µm (e.g., Phenomenex Kinetex or Waters XSelect) Mobile Phase A: 0.1% Formic Acid in H2​O

Mobile Phase B: 0.1% Formic Acid in ACN Flow Rate: 0.4 mL/min | Injection Volume: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
0.5955Isocratic
3.01090Linear
4.01090Column Wash
4.1955Step
5.5955Re-equilibration

Table 2: Mass Spectrometry (MRM) Parameters Ionization Mode: Positive Electrospray Ionization (ESI+) Source Temperature: 500°C | Capillary Voltage: 3.5 kV

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose
Analyte 262.1159.16025Quantifier
Analyte 262.1188.16015Qualifier
SIL-IS 265.1159.16025IS Quantifier

(Note: The m/z 159.1 product ion corresponds to the stable trifluoromethyl-benzyl cation, providing excellent signal-to-noise for quantification).

Method Validation Framework (ICH M10)

This method is designed to be fully validated according to the harmonized ICH M10 guidelines for bioanalytical method validation[1].

BMV A Method Development (Chromatography & MS) B Full Validation (ICH M10 Guidelines) A->B C Selectivity & Matrix Effect (Blank matrices & Lipids) B->C D Accuracy & Precision (Inter/Intra-day QCs) B->D E Stability (Benchtop, F/T, Long-term) B->E F Routine Sample Analysis (Incurred Sample Reanalysis) C->F D->F E->F

ICH M10 Bioanalytical Method Validation lifecycle from development to analysis.

Table 3: Key Validation Acceptance Criteria

Validation ParameterICH M10 Acceptance Criteria
Selectivity Blank matrix response must be <20% of LLOQ and <5% of IS response.
Accuracy Mean concentration must be within ±15% of nominal (±20% at LLOQ).
Precision Coefficient of Variation (CV) must be ≤15% (≤20% at LLOQ).
Matrix Effect IS-normalized Matrix Factor CV must be ≤15% across 6 distinct plasma lots.
Stability Analyte must remain within ±15% of nominal after Freeze/Thaw, Benchtop, and Long-term storage.
References[1] ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGblo-EnwrHUXTH_vKUFFQmIA-pTeXiy_KQi8laYOT2DFQlLAb6DN58NabvvW6UV3XskILiwxbDPExjqso_n-DuUpo7HShmcJDJ2TcoGTlGlPt1qGmvUW7WX3FGdr5dnhKccUvvxLiDd_c1VXd5iWcfI0yO2tb8Q7OX6xaUIZ0oH2BpFA9YZypdFKSVUjEKlql763E=[4] Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESPdm2Y9jpNyNLtMbH65J-th0nzuZG7d3Fuuil7i178SuFu3hLvwHDFcC9l47uT22BUTS35Nf_9JxeaELaN35_45ogXKVU9Rl2JMDSCcaC7S_lKFGdBnsZmvbFk6jukeewlKgsSzvJrL3oRuKBiSqLjp4X-OAyr_uPVUN8Rw4gi0p2THwzyqskda3M1mFTjN83uG5OBccNhF-_QLEktthR4lrhBBP0f8TRof7AvYhOhWo8p-NENmdto3V3dgo=[2] Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcbF8Q8VnJkFyM87Li2q5Z7nF4fEml92DOkDtTxlIuRJpsLSnt8H8GJsI_ibUb525Zi8WHO_htJ4E-LHzjdrQBurTv3h-9R1J3iRUx4r7xPeOJTFHlrqeDY4Nue9XAQVgOP1qr2tyfSfpnFOc=[3] Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFas8McmS42V1bw8y7L1ScPYqhQ6DtmGmOCffAPxpoFwAwPbF0pd9SGhjI_ZzTnMqKe0gIFnByrlJkFrI9LaIvYs5W3gn1c_LMd8IO17biqYV9g0ylvmMellbDdugH82NfttVuVsNSsVeYKbaOh

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]-

Abstract This application note provides a detailed guide for the complete structural elucidation and characterization of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]- using a suite of modern Nuclear Magnetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the complete structural elucidation and characterization of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]- using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for analyzing complex small molecules. This guide emphasizes not just the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a thorough understanding of the characterization process. The methodologies covered include one-dimensional (¹H, ¹³C{¹H}, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, which together provide unambiguous assignment of all proton and carbon resonances and confirm the molecular structure.

Introduction and Scientific Background

Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]- is a chiral molecule incorporating a flexible glycine moiety, a substituted aromatic ring, and a stereogenic center. Its structural complexity, featuring a trifluoromethyl group, presents a unique and instructive case for NMR-based characterization. The trifluoromethyl (-CF₃) group is a common substituent in pharmaceuticals due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. Its presence provides a valuable NMR probe through both ¹⁹F NMR and its characteristic coupling to nearby ¹H and ¹³C nuclei.

A comprehensive NMR analysis is indispensable for confirming the chemical identity, assessing purity, and establishing the three-dimensional structure of such molecules. This application note outlines a systematic approach, beginning with fundamental 1D NMR experiments and progressing to more sophisticated 2D correlation techniques to assemble the complete structural puzzle.

Foundational Principles of the NMR Strategy

The structural elucidation of the target molecule relies on a multi-faceted NMR approach. Each experiment provides a unique piece of information, and their combined interpretation leads to a confident assignment.

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and through-bond scalar couplings (J-couplings) to neighboring protons.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments. The broad proton decoupling simplifies the spectrum to single lines for each carbon.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This spectral editing technique differentiates carbon signals based on the number of attached protons. CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent.[1][2] This is crucial for identifying the different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are scalar-coupled to each other, typically over two or three bonds.[3][4] This is the primary method for tracing out proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[5][6] It is a powerful tool for assigning carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two to four bonds.[7][8] This is critical for connecting different spin systems and for identifying quaternary carbons.

The logical workflow for this characterization is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve 5-25 mg of sample in ~0.6 mL CDCl3 H1 ¹H NMR (Proton Environments & Couplings) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY ¹H-¹H COSY (Proton-Proton Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Analysis Integrate all spectral data to assign all resonances and confirm the final structure. HMBC->Analysis

Caption: Experimental workflow for NMR characterization.

Detailed Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and signal-to-noise ratio.

Protocol:

  • Weighing the Sample: Accurately weigh between 5-25 mg of purified Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]- for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration (50-100 mg) may be beneficial, though modern instruments can often obtain good data with less material.[9]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for many organic molecules and is a good starting point.[10] It is relatively inexpensive and has a low viscosity, which leads to sharper spectral lines.[11] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[10][11]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[12]

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for good shimming.[13]

  • Filtering and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][14]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: -2 to 12 ppmAcquisition Time: ~3-4 sRelaxation Delay (d1): 1-2 sNumber of Scans: 8-16Provides an overview of all proton signals, their integrations, and multiplicities.
¹³C{¹H} NMR Spectral Width: 0 to 220 ppmAcquisition Time: ~1 sRelaxation Delay (d1): 2 sNumber of Scans: 1024-4096Detects all carbon signals, including quaternary carbons.
DEPT-135 Same as ¹³C NMR, but with a DEPT pulse sequence. The key parameter is the final proton pulse angle of 135°.[15][16]Differentiates carbon signals based on the number of attached protons: CH/CH₃ (positive), CH₂ (negative).[2]
¹H-¹H COSY Spectral Width (F1 & F2): Same as ¹H NMRData Points: 2048 (F2) x 256-512 (F1)Number of Scans: 2-4 per incrementIdentifies scalar-coupled protons, revealing the connectivity within spin systems.[17][18]
¹H-¹³C HSQC F2 (¹H) SW: Same as ¹H NMRF1 (¹³C) SW: ~10-160 ppm (adjust to cover expected C-H signals)Data Points: 2048 (F2) x 256 (F1)Number of Scans: 4-8 per increment¹JCH optimized for ~145 HzCorrelates each proton to its directly attached carbon, providing definitive C-H assignments.[6][19]
¹H-¹³C HMBC F2 (¹H) SW: Same as ¹H NMRF1 (¹³C) SW: 0 to 200 ppmData Points: 2048 (F2) x 256-512 (F1)Number of Scans: 8-16 per incrementLong-range coupling delay optimized for nJCH = 8-10 HzReveals 2- and 3-bond (and sometimes 4-bond) correlations between protons and carbons, connecting different fragments of the molecule.[8][20][21]

Predicted Spectral Features and Interpretation

Based on the structure of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]-, we can predict the key features of its NMR spectra.

G cluster_mol cluster_labels mol H1_label Aromatic Protons (~7.4-7.6 ppm) H2_label CH₂ (Glycine) (~4.0 ppm) H3_label CH (chiral) (~4.5 ppm) H4_label CH₂ (benzyl) (~3.0 ppm) H5_label CH₃ (~1.3 ppm) NH_label NH (broad, variable) COOH_label COOH (broad, >10 ppm or exchanges) C1_label Aromatic Carbons (~125-135 ppm) C2_label C-CF₃ (quartet) (~131 ppm, ²JCF ~32 Hz) C3_label CF₃ (quartet) (~124 ppm, ¹JCF ~272 Hz) C4_label C=O (~170-175 ppm) p1->H1_label p2->H2_label p3->H3_label p4->H4_label p5->H5_label p6->NH_label p7->COOH_label p8->C1_label p9->C2_label p10->C3_label p11->C4_label

Caption: Key structural features and expected NMR correlations.

¹H NMR Spectrum
  • Aromatic Region (7.4-7.6 ppm): Four protons on the trifluoromethyl-phenyl ring will appear as a complex multiplet pattern.

  • Methine Proton (CH, ~4.5 ppm): The proton at the chiral center will likely be a multiplet due to coupling with the adjacent CH₂ and CH₃ groups.

  • Glycine Methylene (CH₂, ~4.0 ppm): The two protons of the glycine CH₂ group will likely appear as a singlet or a pair of doublets (if diastereotopic).

  • Benzyl Methylene (CH₂, ~3.0 ppm): The two protons adjacent to the aromatic ring will be diastereotopic due to the nearby chiral center and will likely appear as two distinct multiplets (a complex AB quartet further split by the methine proton).

  • Methyl Group (CH₃, ~1.3 ppm): The methyl group will appear as a doublet, coupled to the methine proton.

  • Exchangeable Protons (NH, COOH): The N-H and carboxylic acid O-H protons will appear as broad singlets with variable chemical shifts, and may exchange with trace water in the solvent.

¹³C NMR and DEPT-135 Spectra
  • Carbonyl Carbon (C=O, ~170-175 ppm): The two carbonyl carbons (amide and carboxylic acid) will appear in this downfield region. They will be absent in the DEPT-135 spectrum.

  • Aromatic Carbons (~123-135 ppm): Four CH carbons and two quaternary carbons are expected. The carbon attached to the CF₃ group will appear as a quartet with a coupling constant (²JCF) of approximately 32-35 Hz.[22] The other aromatic carbons will also show smaller C-F couplings.

  • Trifluoromethyl Carbon (CF₃, ~124 ppm): This carbon will appear as a prominent quartet due to the one-bond coupling to the three fluorine atoms (¹JCF ≈ 272-275 Hz).[22][23] It will be absent in the DEPT-135 spectrum.

  • Aliphatic Carbons (30-60 ppm): The methine (CH), glycine methylene (CH₂), benzyl methylene (CH₂), and methyl (CH₃) carbons will appear in this region. The DEPT-135 spectrum will be essential for their unambiguous assignment: CH and CH₃ will be positive, while the two CH₂ groups will be negative.

Table 2: Predicted ¹³C and DEPT-135 Assignments

Carbon TypePredicted Chemical Shift (ppm)DEPT-135 PhaseKey HMBC Correlations (from Protons)
C=O (acid)~172AbsentGlycine CH₂
C=O (amide)~170AbsentMethine CH, Methyl CH₃
C-CF₃ (Aromatic Quaternary)~131 (quartet)AbsentAromatic protons, Benzyl CH₂
C-ipso (Aromatic Quaternary)~135AbsentMethine CH, Benzyl CH₂
Aromatic CHs (4 signals)~125-132PositiveOther aromatic protons, Benzyl CH₂
CF₃~124 (quartet)AbsentBenzyl CH₂
CH (chiral center)~55-60PositiveMethyl CH₃, Benzyl CH₂, Glycine CH₂
CH₂ (glycine)~45-50NegativeMethine CH
CH₂ (benzyl)~35-40NegativeMethine CH, Aromatic protons
CH₃~15-20PositiveMethine CH, Benzyl CH₂
2D NMR Correlation Analysis
  • COSY: Will establish the connectivity from the methyl group (CH₃) to the methine (CH) and from the methine to the benzyl methylene (CH₂). It will also show correlations among the coupled protons in the aromatic ring.

  • HSQC: Will provide the direct one-bond correlation for every protonated carbon, allowing for the definitive assignment of the ¹³C signals for the CH₃, CH₂, and CH groups based on the ¹H assignments.

  • HMBC: This is the key experiment for assembling the molecular fragments. Key expected correlations include:

    • From the methyl protons to the methine carbon and the amide carbonyl carbon .

    • From the methine proton to the benzyl methylene carbon , the ipso-aromatic carbon , and the amide carbonyl carbon .

    • From the benzyl methylene protons to the methine carbon , the ipso-aromatic carbon , and the C-CF₃ quaternary carbon .

    • From the glycine methylene protons to the methine carbon and the acid carbonyl carbon .

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]-. By systematically applying the protocols and interpretation strategies outlined in this application note, researchers can achieve unambiguous assignment of all proton and carbon resonances, confirm the covalent structure, and establish a benchmark for future analytical work on this and related molecules. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural data, which is paramount in research and drug development.

References

  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved March 26, 2026, from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved March 26, 2026, from [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Retrieved March 26, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Retrieved March 26, 2026, from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Retrieved March 26, 2026, from [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved March 26, 2026, from [Link]

  • Reiter, D., Türk, S., Schubert, M., et al. (2026, March 11). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. Retrieved March 26, 2026, from [Link]

  • Takahashi, K., Yoshino, A., Hosokawa, K., & Muramatsu, H. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755–756. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure characterization with NMR molecular networking. PMC. Retrieved March 26, 2026, from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved March 26, 2026, from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved March 26, 2026, from [Link]

  • Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540–547. Retrieved March 26, 2026, from [Link]

  • Tecmag. (n.d.). DEPT - 135. Retrieved March 26, 2026, from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved March 26, 2026, from [Link]

  • University of Michigan. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • University of Ottawa NMR Facility Blog. (2008, June 20). APT vs DEPT-135. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved March 26, 2026, from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved March 26, 2026, from [Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved March 26, 2026, from [Link]

  • ChemRxiv. (n.d.). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. Retrieved March 26, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). A structure elucidation system using 1H-NMR and H-H COSY spectra. Retrieved March 26, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved March 26, 2026, from [Link]

  • ACS Publications. (2005, December 23). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved March 26, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved March 26, 2026, from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Structure elucidation of homodimericin B (11) using i-HMBC a Structures... Retrieved March 26, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved March 26, 2026, from [Link]

  • GitHub. (n.d.). AstraZeneca/hsqc_structure_elucidation. Retrieved March 26, 2026, from [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Retrieved March 26, 2026, from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved March 26, 2026, from [Link]

Sources

Application

Application Note: Preparation and Stabilization of Stock Solutions for Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]-

Executive Summary This application note provides a comprehensive, self-validating methodology for the preparation, storage, and handling of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]- (a synthetic N-alkyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating methodology for the preparation, storage, and handling of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]- (a synthetic N-alkylated amino acid derivative of norfenfluramine). Due to the compound's structural dichotomy—combining a highly lipophilic trifluoromethyl-phenyl moiety with a zwitterionic glycine headgroup—it presents significant solubility and stability challenges in standard aqueous media. This guide establishes a standardized protocol for generating high-fidelity master stocks and assay-ready working solutions to ensure reproducible pharmacodynamic and biochemical data.

Physicochemical Profiling & Causality

To design an effective solvation strategy, one must first understand the molecular mechanics dictating the compound's behavior:

  • Molecular Weight : 261.24 g/mol (C₁₂H₁₄F₃NO₂).

  • Lipophilicity : The parent scaffold, fenfluramine, possesses a highly lipophilic 3-(trifluoromethyl)phenyl group, contributing to a baseline logP of approximately 3.36[1].

  • Zwitterionic Nature : The synthetic addition of a glycine moiety converts the molecule into a zwitterion, featuring both a basic secondary amine (pKa ~9.0) and an acidic carboxylic acid (pKa ~2.5).

  • Causality of Precipitation : At physiological pH (7.4), the compound exists predominantly in its zwitterionic state. This leads to strong intermolecular ionic interactions that form a stable crystal lattice, severely restricting aqueous solubility—a well-documented challenge for zwitterionic drug candidates[2]. Attempting to dissolve the compound directly in neutral buffers will inevitably cause rapid nucleation and precipitation.

Solvent Selection Strategy

To mitigate precipitation and ensure long-term molecular integrity, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for master stock solutions. DMSO's aprotic nature and high dielectric constant effectively disrupt the ionic lattices formed by the zwitterion[2].

It is critical to avoid "wet DMSO" (DMSO that has absorbed atmospheric moisture). The presence of water in the stock solution can initiate gradual degradation and compromise the purity of the screening deck over time; extensive pharmaceutical studies have demonstrated that maintaining compounds in strictly anhydrous DMSO at -20°C preserves >85% stability over a 2-year period[3]. For specialized in vitro toxicity assays where DMSO may induce cellular artifacts, emerging non-aqueous zwitterionic solvents can also be considered as alternative vehicles[4].

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO

This protocol is a self-validating system: visual confirmation of optical clarity followed by LC-MS/MS ensures complete solvation and purity.

  • Thermal Equilibration : Remove the lyophilized powder of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]- from cold storage and allow it to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: This prevents atmospheric moisture condensation on the hygroscopic powder, which would introduce water into the DMSO stock and accelerate hydrolytic degradation[3].

  • Gravimetric Measurement : Weigh exactly 2.61 mg of the compound using a calibrated microbalance into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Solvation : Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9% purity, water content ≤0.005%).

  • Dissolution & Validation : Vortex the solution vigorously for 30–60 seconds. If microscopic particulate matter remains, sonicate in a water bath at 25°C for 5 minutes. The solution must be completely optically clear.

  • Aliquoting : Divide the master stock into 50 µL single-use aliquots to strictly avoid repeated freeze-thaw cycles.

  • Storage : Store aliquots at -20°C or -80°C in a sealed, desiccated container.

Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays
  • Buffer Pre-Adjustment : Prepare the target aqueous buffer (e.g., PBS or Simulated Intestinal Fluid). To prevent the compound from crashing out at its isoelectric point, adjust the initial pH of the buffer to either < 3.0 or > 8.0 depending on the assay's physiological tolerance[5].

  • Controlled Dilution : Slowly pipette the required volume of the 10 mM DMSO stock into the vigorously stirring buffer. For a 100 µM working solution, add 10 µL of stock per 1 mL of buffer (final DMSO concentration = 1.0% v/v).

  • Titration (Optional) : If physiological pH (7.4) is strictly required for cell-based assays, carefully titrate the solution back to 7.4 using 0.1 M HCl or NaOH while continuously monitoring for turbidity.

    • Causality: Gradual titration prevents localized concentration spikes that trigger rapid nucleation and precipitation of the zwitterionic form[2].

Quality Control & Stability Monitoring

Routine LC-MS/MS analysis should be employed to monitor the solution stability of the compound, ensuring that it does not degrade into inactive or toxic byproducts during prolonged assay incubation[5]. Any stock solution showing < 95% purity relative to baseline should be discarded.

Data Presentation

Table 1: Solubility Matrix of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]-

Solvent / Medium pH Estimated Solubility Limit Recommended Application
Anhydrous DMSO N/A > 50 mM Master Stock Generation
Aqueous Buffer 2.0 ~ 5 - 10 mM Acidic Assays / SGF
Aqueous Buffer 6.0 (pI) < 0.1 mM Not Recommended (Precipitation)
Aqueous Buffer 9.0 ~ 10 - 20 mM Basic Assays / SIF

| Zwitterionic Liquid | N/A | > 20 mM | Specialized Toxicity Assays |

Table 2: Long-Term Stability Profile (10 mM in DMSO)

Storage Condition Timeframe Expected Purity (LC-MS/MS) Primary Degradation Risk
-20°C (Anhydrous) 24 Months > 98% Minimal
4°C (Wet DMSO) 6 Months ~ 85% Moderate (Hydrolysis/Oxidation)

| 25°C (Ambient) | 1 Month | < 70% | High (Thermal/Oxidative Cleavage) |

Workflow Visualizations

G A Weigh Glycine Derivative (N-norfenfluramine glycine) B Add Anhydrous DMSO (Vortex & Sonicate at 25°C) A->B C 10 mM Master Stock (100% DMSO) B->C D QC: LC-MS/MS Purity Check C->D E Aliquot & Store at -20°C (Desiccated) D->E F Dilute in Assay Buffer (Adjust pH to avoid pI) E->F

Fig 1. Standard operating procedure for DMSO master stock preparation and validation.

G A Cationic Form (pH < 3.0) B Zwitterionic Form (pH 4.0 - 7.0) Isoelectric Point A->B Deprotonation S1 High Aqueous Solubility A->S1 C Anionic Form (pH > 8.0) B->C Deprotonation S2 Poor Aqueous Solubility (Precipitation) B->S2 S3 Moderate to High Solubility C->S3

Fig 2. pH-dependent ionization states and corresponding aqueous solubility profiles.

References

  • Title: Stability of Screening Compounds in Wet DMSO Source: ResearchGate URL
  • Title: Solution Stability Study Source: WuXi AppTec DMPK URL
  • Title: Strategies to enhance the solubility of Alvimopan for in vitro assays Source: Benchchem URL
  • Title: A zwitterionic solvent for in vitro toxicity tests of insoluble compounds Source: J-Stage URL
  • Title: Fenfluramine | C12H16F3N | CID 3337 Source: PubChem - NIH URL

Sources

Method

In vitro cell culture assay protocols using Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

As a Senior Application Scientist, this guide provides a structured approach to characterizing the in vitro cellular effects of the novel compound Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]. Given that the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a structured approach to characterizing the in vitro cellular effects of the novel compound Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]. Given that the specific biological targets of this compound are not yet characterized, we present a logical, tiered workflow designed to first assess its general impact on cell health and then to dissect the potential mechanisms of action.

Introduction: Characterizing a Novel Phenyl-Substituted Glycine Derivative

Glycine, the simplest amino acid, serves as a crucial inhibitory neurotransmitter and a cytoprotective agent.[1] Its derivatives are a cornerstone of medicinal chemistry, with modifications yielding compounds that can interact with a wide array of biological targets. For instance, various complex glycine derivatives act as inhibitors for glycine transporters (GlyT1 and GlyT2), which are critical for regulating glycine levels in the central nervous system and are targets for treating neurological disorders.[2][3][4]

The compound , Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl], possesses a trifluoromethyl (TFM) phenyl group. The TFM moiety is a common feature in pharmacologically active molecules, often enhancing metabolic stability and receptor binding affinity. While the precise activity of this specific molecule is uncharacterized, its structural elements suggest potential interactions with cellular pathways sensitive to glycine or related structures.

This document outlines a series of robust in vitro cell-based assays to determine the compound's primary effects. We will proceed with a logical workflow:

  • Primary Screening: Assess the compound's impact on overall cell viability and metabolic activity to determine its cytotoxic or cytostatic potential.

  • Secondary Screening: Based on the primary results, investigate the mode of action, such as induction of apoptosis or inhibition of cell proliferation.

  • Mechanistic Insight: Propose tertiary-level analysis to explore the underlying molecular pathways.

PART 1: Primary Screening - Cell Viability and Cytotoxicity

The initial step is to determine whether the compound affects cell viability. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[5] This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5]

Application Note: Determining the IC50 with the MTT Assay

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological or biochemical function. By exposing a cancer cell line (e.g., HeLa or A549) to a range of concentrations of the compound, we can generate a dose-response curve and calculate the IC50 value, representing the concentration at which 50% of cell viability is lost.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] (Hereafter "Test Compound")

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Selected adherent cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • 96-well flat-bottom sterile microplates[6]

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of the Test Compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤ 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Test Compound.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "blank control" (medium only).[6]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

    • Incubate the plate for an additional 2-4 hours at 37°C.[6] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][6] A reference wavelength of >650 nm can be used to subtract background noise.[5]

Data Analysis:

  • Subtract the average absorbance of the blank control wells from all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the percentage of cell viability against the log of the Test Compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.

ParameterDescription
Cell Line e.g., HeLa, A549, MCF-7
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM (example range)
Incubation Time 24, 48, or 72 hours
MTT Incubation 2-4 hours
Readout Wavelength 570 nm (reference ~650 nm)
Workflow for Primary Viability Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate_attach Incubate 24h for Attachment seed->incubate_attach prep_compound Prepare Serial Dilutions of Test Compound treat Treat Cells with Compound (e.g., 24-72h) prep_compound->treat add_mtt Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calc_viability Calculate % Viability vs. Control read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of the test compound using the MTT assay.

PART 2: Secondary Screening - Elucidating the Mode of Action

If the primary screen reveals a decrease in cell viability (a low IC50 value), the next logical step is to determine how the cells are dying. The two most common forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Alternatively, if the compound reduces the number of viable cells without causing immediate death, it may be inhibiting cell proliferation.

Application Note 2A: Detecting Apoptosis with Caspase-Glo® 3/7 Assay

Apoptosis is a highly regulated process characterized by the activation of a family of proteases called caspases.[7] Caspases-3 and -7 are key executioner caspases that cleave cellular substrates, leading to the morphological changes associated with apoptosis.[7] The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures the combined activity of caspases-3 and -7.[8] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates light.[8][9]

Protocol 2A: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Cells and Test Compound (as in Protocol 1)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at the same density as the MTT assay.

    • Treat cells with the Test Compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).

    • The incubation time should be determined based on the viability assay results (e.g., a timepoint where significant cell death is observed).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9] Allow it to equilibrate to room temperature before use.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[9] This single step lyses the cells and initiates the luminescent reaction.[8]

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours to allow the luminescent signal to stabilize.[9]

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank (medium + reagent) wells from all other wells.

  • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (Luminescence_Treated / Luminescence_VehicleControl)

  • A significant (e.g., >2-fold) increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Application Note 2B: Detecting Proliferation Inhibition with BrdU Assay

If the compound reduces the number of viable cells over time without a strong apoptosis signal, it might be inhibiting cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) assay is a gold-standard method for quantifying DNA synthesis, a hallmark of proliferating cells.[10] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][11] This incorporated BrdU can then be detected using a specific anti-BrdU antibody.[10]

Protocol 2B: BrdU Cell Proliferation Assay (ELISA-based)

Materials:

  • BrdU Cell Proliferation Assay Kit (e.g., from Cell Signaling Technology, Abcam)

  • Cells and Test Compound

  • 10 mM BrdU labeling solution[12]

  • Fixing/Denaturing Solution[13]

  • Anti-BrdU detection antibody and HRP-conjugated secondary antibody[13]

  • TMB Substrate and STOP Solution[13]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the Test Compound as described previously. Choose concentrations below the cytotoxic threshold (e.g., 0.25x and 0.5x IC50) to specifically measure anti-proliferative effects.

    • Incubate for a period equivalent to one or two cell cycles (e.g., 24-48 hours).

  • BrdU Labeling:

    • Add the BrdU labeling solution to each well at a final concentration of 10 µM.[12]

    • Incubate the cells for 2-24 hours, depending on the cell division rate.[10][12] Rapidly dividing cells may only need a short pulse.[10]

  • Fixation and Denaturation:

    • Remove the culture medium containing BrdU.

    • Add 100 µL/well of Fixing/Denaturing Solution and incubate for 30 minutes at room temperature.[13] This step simultaneously fixes the cells and denatures the DNA to expose the incorporated BrdU.

  • Immunodetection:

    • Wash the wells 3 times with 1X Wash Buffer.

    • Add 100 µL of the diluted anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature.[13]

    • Wash the wells 3 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[13]

  • Signal Development and Measurement:

    • Wash the wells 3 times with Wash Buffer.

    • Add 100 µL of TMB Substrate and incubate for up to 30 minutes at room temperature, allowing for color development.[13]

    • Add 100 µL of STOP Solution to quench the reaction.[13]

    • Read the absorbance at 450 nm within 30 minutes.[13]

Data Analysis:

  • Subtract the background absorbance (wells with no cells).

  • Calculate the percentage of proliferation inhibition: % Inhibition = 100 - [(Absorbance_Treated / Absorbance_VehicleControl) * 100]

  • A dose-dependent decrease in absorbance indicates an anti-proliferative effect.

Decision Workflow for Secondary Assays

G cluster_outcomes start Primary Screen: MTT Assay Results decision Significant Decrease in Cell Viability? start->decision apoptosis Perform Caspase-Glo 3/7 Assay to detect Apoptosis decision->apoptosis Yes proliferation Perform BrdU Assay to detect Proliferation Inhibition decision->proliferation No/Marginal Consider if cell count is lower without immediate death no_effect Compound is not cytotoxic or anti-proliferative at tested doses. Consider other functional assays. decision->no_effect No apoptosis_res Caspase Activity Increased? => Apoptotic Mechanism apoptosis->apoptosis_res prolif_res BrdU Incorporation Decreased? => Anti-proliferative Mechanism proliferation->prolif_res

Caption: Decision tree for selecting secondary assays based on primary screening results.

PART 3: Mechanistic Insight - Western Blotting

Should the secondary assays confirm a specific mode of action, such as apoptosis, Western blotting can be employed to investigate the underlying signaling pathways.[14][15] This technique allows for the detection of specific proteins in a cell lysate, providing information on their expression levels and post-translational modifications (e.g., phosphorylation), which are key events in signaling cascades.[14][15]

For example, if the compound induces apoptosis, a researcher could probe for key proteins in the apoptotic pathway, such as:

  • Cleaved PARP: A substrate of activated caspases, its cleavage is a hallmark of apoptosis.

  • Bcl-2 family proteins (e.g., Bcl-2, Bax): Regulators of the intrinsic apoptotic pathway.

  • Phosphorylated kinases (e.g., p-JNK, p-p38): Members of stress-activated pathways that can trigger apoptosis.

General Protocol: Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework. Specific antibody dilutions and incubation times must be optimized.[16]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Protein transfer system and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)[16]

  • Primary antibodies specific to target proteins (total and phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the Test Compound as in previous experiments.

    • Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer.[16]

    • Sonicate or scrape cells to ensure complete lysis and shear DNA.[16]

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times for 5 minutes each with TBST.[16]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Signal Detection:

    • Wash the membrane again three times for 5 minutes each with TBST.

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

References

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from Creative Diagnostics. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Protocol. Retrieved from Promega Corporation. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI. [Link]

  • SpringerLink. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from SpringerLink. [Link]

  • BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from BosterBio. [Link]

  • Wiley Online Library. (n.d.). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Retrieved from Wiley Online Library. [Link]

  • U.S. Environmental Protection Agency. (n.d.). TFM - Pesticides. Retrieved from EPA. [Link]

  • MDPI. (2024). Trifluorometyl Phenethyl Mesalazine (TFM) Acts as an Antioxidant and Improves Facial Skin Wrinkles and Whitening. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Inhibition of bacterial growth by TFM. Retrieved from ResearchGate. [Link]

  • PubMed. (2003). The glycine transporter type 1 inhibitor.... Retrieved from PubMed. [Link]

  • PubMed Central. (n.d.). Exposure to the lampricide TFM elicits an environmental stress response in yeast. Retrieved from PMC. [Link]

  • PubMed. (2005). Glycine--an important neurotransmitter and cytoprotective agent. Retrieved from PubMed. [Link]

  • Spectrum of Pharmacological Effects of Glycine. (n.d.). Retrieved from a relevant source. [Link]

  • PubChem. (n.d.). Glycine, n-acetyl-n-(3-(trifluoromethyl)phenyl)valyl-. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Mean TFM of the treatments. Retrieved from ResearchGate. [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from MDPI. [Link]

  • ResearchGate. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors.... Retrieved from ResearchGate. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from WADA. [Link]

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Application

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]glycine

Abstract This application note describes the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[1-methyl-2-[3-(trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]glycine. This compound, a zwitterionic N-substituted glycine derivative, presents unique challenges for chromatographic analysis, including the potential for poor peak shape and variable retention. The developed method utilizes a C18 stationary phase with a buffered mobile phase at a controlled low pH to ensure consistent ionization, leading to excellent peak symmetry and reproducibility. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte in various sample matrices.

Introduction

N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]glycine is a complex molecule featuring a secondary amine, a carboxylic acid, and a trifluoromethylphenyl group. This combination of functional groups makes it zwitterionic, capable of carrying both a positive and negative charge depending on the pH. The trifluoromethylphenyl moiety provides a strong chromophore for UV detection, while the overall structure presents analytical challenges.

The primary challenge in developing an HPLC method for such a compound is controlling its ionization state.[1] At intermediate pH values, the molecule can exist in multiple ionic forms, leading to broad or split peaks. Furthermore, the basic amine group can interact with residual silanols on silica-based stationary phases, causing peak tailing.[2][3] Therefore, a successful method must carefully control the mobile phase pH to suppress the ionization of one or both functional groups to ensure a single, stable analyte form and mitigate secondary interactions with the column.[4][5]

This guide details a systematic approach to developing a reversed-phase HPLC method, from initial column and mobile phase screening to a final, optimized protocol with established system suitability criteria, grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[6][7]

Method Development Strategy

The strategic choices in this method are designed to address the specific physicochemical properties of the analyte.

Analyte Characterization and Its Implications
  • Zwitterionic Nature: The molecule contains a carboxylic acid (pKa ~2-3) and a secondary amine (pKa ~9-10). To achieve consistent retention and good peak shape in RP-HPLC, it is crucial to operate at a pH that is at least 2 units away from the pKa of the functional groups.[1][8]

  • Hydrophobicity: The presence of the trifluoromethylphenyl group provides sufficient hydrophobicity for retention on a reversed-phase column like a C18.[9]

  • UV Chromophore: The aromatic ring allows for sensitive detection using a standard UV detector, likely with a maximum absorbance (λ-max) in the 254-270 nm range.

Mobile Phase pH Control: The Critical Factor

Operating at a low pH (e.g., pH 2.5-3.0) is the most effective strategy for this analyte.[4] At this pH:

  • The carboxylic acid group is protonated (neutral), increasing its hydrophobicity and retention.

  • The secondary amine group is fully protonated (positively charged), ensuring a single ionic state.

  • Crucially, the acidic mobile phase suppresses the ionization of residual silanol groups (Si-OH) on the silica-based column packing, minimizing secondary ionic interactions that cause peak tailing.[2][5]

A phosphate or formate buffer is chosen to maintain a stable pH throughout the analysis, which is essential for method robustness.[8][10]

Column and Mobile Phase Selection
  • Stationary Phase: A high-purity, end-capped C18 column is the workhorse of reversed-phase chromatography and is the ideal starting point.[6][11] End-capping minimizes the number of accessible free silanol groups, further improving peak shape for basic compounds.[3]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and has a lower UV cutoff.

  • Detector Wavelength: A photodiode array (PDA) detector should be used during development to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance for optimal sensitivity.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a PDA/UV detector.[9]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Chemicals:

    • N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]glycine reference standard

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (ACS grade)

    • Phosphoric Acid (85%)

    • Water (HPLC grade)

  • Software: Chromatography Data System (CDS) for instrument control and data processing.

Solution Preparation
  • Mobile Phase A (Aqueous Buffer, pH 2.8): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 20.0 mL with the 50:50 diluent.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 2.8B: Acetonitrile
Gradient Program 0.0 min: 30% B10.0 min: 70% B12.0 min: 70% B12.1 min: 30% B15.0 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm (or determined λ-max)
Injection Volume 10 µL
Run Time 15 minutes
System Suitability Test (SST) Protocol

Before sample analysis, the system's performance must be verified according to established guidelines.[12][13] Perform five replicate injections of the Working Standard Solution (50 µg/mL).

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Visualization of the Method Development Workflow

The logical process followed to arrive at the final method is depicted below. This systematic approach ensures all critical parameters are evaluated for a robust outcome.

HPLC_Method_Development cluster_prep Phase 1: Foundation cluster_dev Phase 2: Core Development cluster_opt Phase 3: Refinement & Finalization Analyte Analyte Characterization (Zwitterionic, UV-active) Col_Select Column Selection (C18, End-capped) Analyte->Col_Select Objective Define Objective (Assay, Purity) Objective->Col_Select MP_Screen Mobile Phase Screening (ACN vs MeOH, Buffer Type) Col_Select->MP_Screen Initial Testing pH_Opt pH Optimization (Target: pH 2.5-3.0) MP_Screen->pH_Opt Detect_Opt Detector Optimization (Determine λ-max) pH_Opt->Detect_Opt Critical for Peak Shape Grad_Opt Gradient Optimization (Resolution & Run Time) Detect_Opt->Grad_Opt SST Define SST Criteria (ICH/USP Guidelines) Grad_Opt->SST Finalize Conditions Final_Method Final Robust Method SST->Final_Method

Caption: Systematic workflow for HPLC method development.

Expected Results and Discussion

Under the conditions described, the analyte should elute as a sharp, symmetrical peak with a tailing factor well within the accepted limit of ≤ 1.5. The low-pH mobile phase effectively mitigates peak tailing by neutralizing silanol groups and ensuring the analyte is in a consistent, positively charged state.[2] The gradient elution allows for adequate retention and separation from potential impurities while ensuring the analyte elutes within a reasonable timeframe.

Following this protocol, the subsequent step would be to perform a full method validation as per ICH Q2(R1) guidelines.[7][14][15] This involves formally assessing parameters such as:

  • Specificity: Demonstrating that the peak for the analyte is free from interference from excipients, impurities, or degradation products.[16]

  • Linearity: Analyzing a series of standards to prove the detector response is proportional to the analyte concentration over a defined range.

  • Accuracy and Precision: Confirming the closeness of the results to the true value and the degree of scatter between a series of measurements.

  • Robustness: Intentionally varying method parameters (e.g., pH ±0.1, temperature ±2°C) to assess the method's reliability during normal use.

Conclusion

This application note presents a scientifically sound and robust RP-HPLC method for the analysis of N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]glycine. By strategically controlling the mobile phase pH to suppress unwanted ionic interactions, the method achieves excellent chromatographic performance characterized by sharp, symmetrical peaks and reproducible retention times. This protocol provides a solid foundation for routine quality control testing and can be formally validated for use in regulated environments.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-621-rb-notice-20211119.pdf]
  • LCGC International. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [URL: https://www.chromatographyonline.com/view/what-the-new-usp-chapter-621-guidelines-mean-for-your-hplc-analysis]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [URL: https://www.usp.
  • Agilent. Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/whitepaper-revised-usp-621-5994-5531en-agilent.pdf]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • United States Pharmacopeia. <621> Chromatography Revision Bulletin. [URL: https://www.usp.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/files/drugs/published/Q2%28R1%29-Validation-of-Analytical-Procedures--Text-and-Methodology.pdf]
  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [URL: https://ymc.
  • Phenomenex. How to Reduce Peak Tailing in HPLC? [URL: https://www.phenomenex.com/support/blog/how-to-reduce-peak-tailing-in-hplc/]
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [URL: https://www.researchgate.
  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [URL: https://www.chromatographyonline.
  • Chromatography Forum. HPLC method dev strategies for Zwitterions. [URL: https://www.chromforum.org/viewtopic.php?t=32515]
  • BenchChem. High-performance liquid chromatography (HPLC) method for "Glycine, N-(aminothioxomethyl)-". [URL: https://www.benchchem.com/product/bcp168673/hplc-method]
  • BenchChem. Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives. [URL: https://www.benchchem.
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [URL: https://www.chromtech.
  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [URL: https://www.labcompare.com/10-Featured-Articles/580641-LABTips-How-to-Prevent-Tailing-Peaks-in-HPLC/]
  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. [URL: https://www.ace-hplc.com/images/downloads/guides/ACE_Guide_to_Buffer_Selection.pdf]
  • ScienceDirect. HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [URL: https://www.sciencedirect.com/science/article/pii/0021967395006495]
  • Agilent. Tips and Tricks of HPLC Separation. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC.pdf]
  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [URL: https://www.sielc.
  • LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [URL: https://www.chromatographyonline.com/view/the-lcgc-blog-hplc-diagnostic-skills-ii-tailing-peaks]
  • SIELC Technologies. HPLC Methods for analysis of Glycine. [URL: https://www.sielc.com/hplc-methods-for-analysis-of-glycine.html]
  • SciSpace. Development and validation of a reversed-phase HPLC method for determination of assay content of Teriflunomide by the aid. [URL: https://typeset.io/papers/development-and-validation-of-a-reversed-phase-hplc-method-25h04t6x8l]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Synthesis Yields of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges in the synthesis of sterically hindered secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges in the synthesis of sterically hindered secondary amines. The target compound, Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] —also known structurally as N-(norfenfluramine)glycine—presents unique synthetic hurdles.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize your yields.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: I am using Route A (Alkylation of norfenfluramine with ethyl bromoacetate). My yields are low, and LC-MS shows a massive +58 Da byproduct. What is happening?

A: You are observing N,N-dialkylation (over-alkylation).

  • The Causality: The primary amine of norfenfluramine is situated on a secondary carbon, making it sterically hindered and relatively slow to react. However, once mono-alkylated, the resulting secondary amine benefits from the electron-donating effect of the newly attached alkyl group, which increases its nucleophilicity. If you use excess heat or a strong base to force the sluggish first step, the secondary amine rapidly outcompetes the primary amine for the remaining ethyl bromoacetate, forming the N,N-bis(carboxymethyl)norfenfluramine byproduct.

  • The Fix: Maintain strict 1:1 stoichiometry. Perform the addition of ethyl bromoacetate dropwise at 0°C. Substitute potassium carbonate (K₂CO₃) with a sterically bulky base like N,N-Diisopropylethylamine (DIPEA) to spatially hinder the second alkylation event.

Q2: I switched to Route B (Reductive amination of 3-(trifluoromethyl)phenylacetone with glycine ethyl ester). My primary byproduct is 1-(3-(trifluoromethyl)phenyl)propan-2-ol. How do I prevent ketone reduction?

A: This is a classic kinetic failure caused by premature reduction.

  • The Causality: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. While this makes the ketone highly electrophilic, it also stabilizes the intermediate hemiaminal, significantly slowing down its dehydration into the required imine [1]. If your reducing agent (e.g., NaBH(OAc)₃) is present before the imine fully forms, it will bypass the amine and directly reduce the unreacted ketone to the corresponding alcohol [2].

  • The Fix: Adopt a two-step reductive amination. Use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid. Ti(OiPr)₄ activates the ketone and acts as an irreversible water scavenger (precipitating as TiO₂), forcing the equilibrium entirely toward the imine before any reducing agent is introduced [3].

Q3: After successful synthesis of the ester intermediate, my yields plummet during the final LiOH hydrolysis and aqueous workup. Where is my product?

A: Your product is likely being discarded in the aqueous waste.

  • The Causality: The final compound is an N-alkyl amino acid. At neutral pH, it exists as a highly polar zwitterion, making it extremely water-soluble. Standard liquid-liquid extraction (e.g., EtOAc/Water) will fail to partition the product into the organic layer.

  • The Fix: Isolate the product via isoelectric focusing. After hydrolysis, carefully adjust the aqueous layer to the compound's exact isoelectric point (pI ~ 5.5–6.0) using 1M HCl to precipitate the free amino acid. Alternatively, bypass extraction entirely and utilize a cation-exchange resin (e.g., Dowex 50WX8) for purification.

Part 2: Quantitative Optimization Matrix

To highlight the importance of reagent selection in Route B, the following table summarizes the causal relationship between reducing systems and target yields based on standard phenylacetone reductive amination profiles.

Reducing SystemAdditiveKetone Reduction (Side Reaction)Imine ConversionTarget YieldMechanistic Notes
NaBH₄ NoneHigh (>60%)Low<10%Too reactive; reduces the ketone instantly before imine forms.
NaBH₃CN AcOHModerate (~30%)Moderate~40%Slow imine formation leads to competing ketone reduction.
NaBH(OAc)₃ NoneLow (~10%)Moderate~50%Milder reductant [1], but imine formation remains the bottleneck.
NaBH(OAc)₃ Ti(OiPr)₄ Very Low (<5%) High >85% Ti(OiPr)₄ forces imine formation prior to reduction [2].

Part 3: Validated Experimental Protocol

The following self-validating protocol details the Ti(OiPr)₄-mediated reductive amination (Route B), designed to eliminate the ketone reduction side-reaction.

Step 1: Imine Pre-formation

  • Charge an oven-dried flask with 3-(trifluoromethyl)phenylacetone (1.0 eq) and dry Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add glycine ethyl ester hydrochloride (1.1 eq) and Triethylamine (1.1 eq) to free-base the ester in situ.

  • Syringe in Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours. Self-Validation Check: The solution will turn cloudy as TiO₂ salts precipitate, confirming water scavenging and imine formation.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0°C using an ice bath. 6. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise over 15 minutes to control hydrogen gas evolution. 7. Remove the ice bath and stir for 4 hours at room temperature.

Step 3: Quench and Hydrolysis 8. Quench the reaction carefully with saturated aqueous NaHCO₃. Filter the resulting thick white suspension through a pad of Celite to remove titanium salts. 9. Extract the filtrate with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate ester. 10. Dissolve the crude ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH (2.0 eq) and stir for 2 hours. 11. Concentrate to remove organic solvents. Chill the remaining aqueous layer and adjust the pH to ~5.8 using 1M HCl to precipitate the final zwitterionic product: Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]. Filter and dry.

Part 4: Synthesis Workflow & Failure Analysis

SynthesisTroubleshooting Target Target Compound: N-(Norfenfluramine)glycine Route1 Route A: Alkylation Target->Route1 Route2 Route B: Reductive Amination Target->Route2 R1_Step Norfenfluramine + Ethyl Bromoacetate Route1->R1_Step R2_Step 3-CF3-Phenylacetone + Glycine Ester Route2->R2_Step R1_Fail Failure: Dialkylation (Over-reaction) R1_Step->R1_Fail Excess heat/reagent R1_Fix Fix: 1:1 Stoichiometry, DIPEA, 0°C R1_Fail->R1_Fix Optimization R2_Fail Failure: Ketone Reduction (Alcohol byproduct) R2_Step->R2_Fail Premature reduction R2_Fix Fix: Pre-form imine with Ti(OiPr)4 R2_Fail->R2_Fix Optimization

Fig 1: Synthesis workflows and primary troubleshooting interventions for N-(norfenfluramine)glycine.

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

  • Murugesan, K., et al. (2020). "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen." Chemical Reviews.[Link]

Optimization

Optimizing HPLC peak resolution for Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

Welcome to the Technical Support Center for the chromatographic analysis of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] (also known as N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)glycine). This portal is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] (also known as N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)glycine).

This portal is designed for analytical scientists and drug development professionals. It provides field-proven troubleshooting guides, mechanistic explanations, and validated Standard Operating Procedures (SOPs) to resolve complex chromatographic challenges associated with this amphoteric, chiral, and highly lipophilic molecule.

Molecular Profiling & Chromatographic Challenges

To optimize peak resolution, we must first understand the causality behind the molecule's behavior. The target compound possesses three critical structural features that dictate its chromatographic performance:

  • Zwitterionic Backbone: A secondary amine (pKa ~9.5) and a carboxylic acid (pKa ~2.3). At physiological pH, it exists as a highly polar zwitterion, which severely limits retention on standard reversed-phase (RP) columns.

  • Lipophilic Core: The 3-(trifluoromethyl)phenyl group drives hydrophobic partitioning but can cause unpredictable solvation dynamics when competing with the polar glycine moiety.

  • Chiral Center: The 1-methyl group creates stereoisomers (R/S) that require specialized chiral stationary phases (CSPs) for resolution.

Mechanistic_Interactions Analyte Target Zwitterion (Secondary Amine) Silanols Residual Silanols (Si-O⁻) on Silica Support Analyte->Silanols Ion-Exchange Tailing Severe Peak Tailing & Broadening Silanols->Tailing TFA Acidic Modifier (pH < 2.5) e.g., 0.1% TFA TFA->Silanols Protonates Si-O⁻ Resolution Sharp, Symmetrical Peaks (High Resolution) TFA->Resolution Endcap End-capped / Polar-Embedded Stationary Phase Endcap->Silanols Steric Shielding Endcap->Resolution

Mechanistic pathway of peak tailing via silanol interactions and its resolution.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I experiencing severe peak tailing and broad peaks on a standard C18 column?

Causality: Peak tailing for N-alkylated amino acids is primarily driven by secondary interactions. While the lipophilic trifluoromethylphenyl group interacts with the C18 chains (primary retention), the protonated secondary amine undergoes ion-exchange with unreacted, deprotonated silanols (Si-O⁻, pKa ~4.5) on the silica surface . Because this ion-exchange kinetic desorption is slower than hydrophobic partitioning, the peak tails. Solution: Suppress silanol ionization by lowering the mobile phase pH below 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. Additionally, switch to a high-density end-capped or polar-embedded C18 column to sterically shield residual silanols.

Q2: The compound is eluting in the void volume. How can I increase retention?

Causality: At neutral pH, the zwitterionic nature of the glycine moiety dominates the molecule's solvation energy. The high polarity prevents adequate partitioning into the hydrophobic stationary phase . Solution: Implement Ion-Pairing Chromatography (IPC). Using an anionic ion-pairing reagent like Heptafluorobutyric acid (HFBA) at low pH will neutralize the basic amine and form a hydrophobic complex, drastically increasing retention on RP-HPLC. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic (ZIC-HILIC) column.

Q3: How do I separate the target compound from its non-alkylated precursor (Norfenfluramine)?

Causality: Norfenfluramine shares the same lipophilic backbone but lacks the acidic carboxylic acid group, making it a simple primary amine rather than an amphoteric molecule . Solution: Exploit the isoelectric difference. Run a pH gradient or use a buffered mobile phase at pH 4.0. At this pH, the target compound is a zwitterion (net charge ~0), while norfenfluramine remains fully protonated (+1 charge), resulting in massive selectivity differences and baseline resolution.

Workflow & Decision Matrix

HPLC_Workflow Start Target Analysis: N-alkylated Glycine Derivative Check_pKa Assess Zwitterionic Nature (Amine pKa ~9.5, Acid pKa ~2.3) Start->Check_pKa Mode_Select Select Chromatography Mode Check_pKa->Mode_Select RP_Mode Reversed-Phase (RP-HPLC) (Purity/Impurity Profiling) Mode_Select->RP_Mode HILIC_Mode HILIC Mode (Polar Retention) Mode_Select->HILIC_Mode Chiral_Mode Chiral Chromatography (Enantiomeric Resolution) Mode_Select->Chiral_Mode RP_Opt Use Low pH (0.1% TFA) End-capped C18 RP_Mode->RP_Opt HILIC_Opt ZIC-HILIC Column High ACN + Buffer HILIC_Mode->HILIC_Opt Chiral_Opt Crown Ether or Teicoplanin CSP Chiral_Mode->Chiral_Opt Final Optimized Peak Resolution RP_Opt->Final HILIC_Opt->Final Chiral_Opt->Final

Decision tree for HPLC method development of zwitterionic N-alkylated amino acids.

Quantitative Data & Method Parameters

Table 1: Physicochemical Properties & Chromatographic Implications
ParameterValueChromatographic Implication
Molecular Weight 275.27 g/mol Suitable for LC-MS (ESI+) detection; [M+H]+ at m/z 276.
Amine pKa ~9.5Remains protonated across standard RP-HPLC pH ranges (2-8).
Carboxyl pKa ~2.3Deprotonates at pH > 3.0, causing a drastic drop in RP retention.
UV Absorbance Max 214 nm, 260 nmRequires low-UV detection; mobile phase must be UV-transparent .
Table 2: Recommended Chromatographic Conditions by Analytical Goal
Analytical GoalColumn ChemistryMobile Phase AMobile Phase BGradient / Isocratic
Impurity Profiling End-capped C18 (e.g., Waters XBridge)0.1% TFA in Water0.1% TFA in AcetonitrileGradient: 5% to 95% B
Polar Retention ZIC-HILIC (Zwitterionic)20 mM Ammonium Formate (pH 3.0)AcetonitrileGradient: 90% to 50% B
Chiral Resolution Crown Ether CSP (e.g., Chiralpak CR(+))Perchloric acid (pH 1.5)MethanolIsocratic: 80:20 (A:B)

Experimental Protocols (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Achiral RP-HPLC for Purity and Impurity Profiling

Objective: Achieve baseline resolution of the target compound from norfenfluramine and synthetic byproducts with an asymmetry factor (As) between 0.9 and 1.2.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Sonicate for 10 minutes to degas.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • System Setup:

    • Install a fully end-capped C18 column (150 mm × 4.6 mm, 3 µm particle size).

    • Set the column oven temperature to 40°C to improve mass transfer kinetics and reduce peak broadening.

    • Set the UV detector to 214 nm (primary) and 260 nm (secondary for the trifluoromethylphenyl ring).

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to wash out void volume salts)

    • 2.0 - 12.0 min: 5% B to 70% B (Linear gradient for separation)

    • 12.0 - 15.0 min: 70% B to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

  • System Suitability Test (SST):

    • Inject a 10 µg/mL standard. Verify that the retention time is stable (RSD < 1.0%), the theoretical plate count (N) is > 10,000, and the tailing factor is ≤ 1.2. Self-Validation: If tailing > 1.2, verify mobile phase pH is < 2.5; replace column if silanol degradation is suspected.

Protocol B: Chiral Separation of (R) and (S) Enantiomers

Objective: Resolve stereoisomers utilizing host-guest complexation.

  • Stationary Phase Selection:

    • Install a Crown Ether Chiral Stationary Phase (e.g., Daicel Chiralpak CR(+)). Mechanistic Note: The crown ether forms a stereoselective inclusion complex with the protonated primary/secondary amine.

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted to pH 1.5. Warning: Handle strong acids in a fume hood with appropriate PPE.

    • Mix the aqueous buffer with Methanol in an 80:20 (v/v) ratio.

  • Isocratic Elution:

    • Flow rate: 0.8 mL/min.

    • Temperature: 25°C (Lower temperatures often enhance chiral recognition by stabilizing the transient diastereomeric complex).

  • Validation:

    • Inject a racemic mixture. Baseline resolution (Rs > 1.5) must be achieved. The enantiomer with the higher binding affinity to the chiral cavity will elute second.

References

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. ACS Publications. Available at:[Link]

  • Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism. PubMed Central (PMC). Available at:[Link]

  • HPLC studies on the pharmacokinetics of phentermine and fenfluramine in brain and blood microdialysates. PubMed. Available at:[Link]

  • Chapter 3: Liquid Chromatography. Royal Society of Chemistry. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] (often referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] (often referred to as N-Norfenfluramine-glycine) for biological assays.

This guide is designed to synthesize physicochemical theory with field-proven methodologies, ensuring your experimental protocols are both mechanistically sound and self-validating.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular causality. This compound presents a classic formulation paradox:

  • High Lipophilicity: The 3-(trifluoromethyl)phenyl moiety is intensely hydrophobic. The electron-withdrawing CF3 group drives strong intermolecular aggregation in aqueous environments.

  • Zwitterionic Backbone: The molecule features a secondary amine and a carboxylic acid. At physiological pH (~7.4), it exists near its isoelectric point (pI).

The Result: At pH 7.4, the net-neutral charge eliminates electrostatic repulsion between molecules. Without ionic repulsion, the hydrophobic trifluoromethyl groups rapidly aggregate, causing the compound to crash out of solution. This is why the compound is perfectly soluble in pure DMSO but instantly precipitates upon introduction to assay buffers or blood plasma.

Part 2: Formulation Decision Matrix

Use the following workflow to determine the optimal solubilization strategy based on your specific experimental endpoint.

G Start Determine Assay Type InVitro In Vitro (Cellular Assays) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO Prepare 10 mM DMSO Stock InVitro->DMSO Route Determine Dosing Route InVivo->Route Crash Precipitation upon aqueous dilution? DMSO->Crash AddSurfactant Step-down dilution + 0.1% BSA / Tween-80 Crash->AddSurfactant Yes Proceed Proceed to Assay Crash->Proceed No AddSurfactant->Proceed IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO HPBCD 20% HP-β-CD Complexation (Prevents hemolysis) IV->HPBCD Cosolvent PEG400/EtOH/Water Cosolvent System PO->Cosolvent

Decision matrix for selecting the optimal solubility strategy based on assay requirements.

Part 3: Troubleshooting FAQs

Q1: My compound precipitates immediately when diluting a 10 mM DMSO stock into PBS (pH 7.4) for cell culture. How do I prevent this?

  • Causality: Direct dilution into a large aqueous volume causes localized supersaturation (the "solvent-shift" effect). The hydrophobic CF3-phenyl groups aggregate faster than the aqueous solvent can disperse them.

  • Solution: Implement a "step-down" dilution strategy using a carrier protein or surfactant. Adding 0.1% Bovine Serum Albumin (BSA) or 0.05% Tween-80 to your assay buffer before adding the compound provides hydrophobic pockets that stabilize the monomeric state of the drug, preventing nucleation.

Q2: I need to dose this compound intravenously (IV) in mice, but I cannot use DMSO due to toxicity. What is the best vehicle?

  • Causality: IV formulations require complete thermodynamic dissolution to prevent fatal embolisms, and they must be isotonic and non-hemolytic. Simple cosolvents often cause precipitation upon injection (phlebitis) when they mix with blood.

  • Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is the gold standard here. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic trifluoromethyl-phenyl group, while the hydrophilic exterior maintains high aqueous solubility[1]. This cyclodextrin encapsulation masks the hydrophobicity without altering the compound's intrinsic pharmacology[2].

Q3: Can I simply adjust the pH to < 2.0 or > 10.0 to ionize the glycine moiety and force it into solution?

  • Causality: While ionizing the carboxylic acid (high pH) or the secondary amine (low pH) will drastically improve thermodynamic solubility by breaking the zwitterionic neutrality, it is biologically incompatible.

  • Solution: Extreme pH will cause cell death in vitro and severe tissue necrosis in vivo. If you must use pH adjustment, use a buffered cosolvent system (e.g., 10% Ethanol, 40% PEG400, 50% Water). The addition of organic cosolvents lowers the dielectric constant of the aqueous vehicle, exponentially increasing the solubility of the non-polar moieties at a much more tolerable pH[3].

Part 4: Quantitative Data & Formulation Comparison

Summarized below are the benchmarked formulation strategies for this specific compound class.

Formulation StrategyPrimary ApplicationMax Solubility AchievedBiocompatibility / ToxicityMechanism of Solubilization
100% DMSO Stock Storage> 50 mg/mLHigh toxicity (Max 0.1% final in vitro)Disruption of crystal lattice
20% HP-β-CD In Vivo (IV/IP)~ 10 mg/mLExcellent (Non-hemolytic)Hydrophobic cavity inclusion
PEG400/EtOH/H2O (40:10:50)In Vivo (PO)~ 5 mg/mLModerate (GI tolerable)Dielectric constant reduction
0.1% BSA in PBS In Vitro Assays~ 50 µMExcellent (Physiological)Non-specific protein binding

Part 5: Experimental Methodologies

Protocol A: Preparation of 20% HP-β-CD Inclusion Complex (For In Vivo IV Dosing)
  • Self-Validating Principle: A successful inclusion complex will remain optically clear upon centrifugation. If uncomplexed drug remains, it will rapidly form a visible white pellet.

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve in 800 µL of sterile Water for Injection (WFI) to create a 20% w/v solution. Vortex until completely clear.

  • Drug Addition: Add the Target Compound directly to the HP-β-CD solution as a dry powder to achieve the desired target concentration (e.g., 5 mg/mL). Do not use DMSO.

  • Thermal Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat drive the thermodynamic exchange of water out of the cyclodextrin cavity, allowing the lipophilic CF3-phenyl moiety to enter.

  • Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes.

    • Pass: The solution is crystal clear with no visible pellet.

    • Fail: A white pellet forms. (Troubleshooting: Increase sonication time or increase HP-β-CD concentration to 30%).

  • Sterilization: Pass the supernatant through a 0.22 µm PES syringe filter prior to animal administration to ensure sterility and removal of any sub-visible nucleates.

Protocol B: Step-Down DMSO Dilution (For In Vitro Cell Assays)
  • Self-Validating Principle: The final assay media must show no light scattering (turbidity) under a phase-contrast microscope at 20x magnification.

  • Stock Generation: Prepare a 10 mM stock of the Target Compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a "carrier" solution (e.g., 50% DMSO / 50% PEG400) to create a 1 mM intermediate. This prevents the immediate shock of a purely aqueous environment.

  • Buffer Preparation: Pre-warm your cell culture media (e.g., DMEM) to 37°C and supplement with 0.1% BSA (fatty-acid free).

  • Final Addition: While vigorously vortexing the warmed media, add the 1 mM intermediate dropwise to reach your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 0.1% to prevent cytotoxicity.

  • Validation Check: Inspect the media under a phase-contrast microscope. The absence of microcrystals confirms successful kinetic stabilization.

References

  • Stella VJ, He Q. Cyclodextrins. Toxicologic Pathology. 2008;36(1):30-42.[Link]

  • Li A, Yalkowsky SH. Predicting Cosolvency. 1. Solubility Ratio and Solute log Kow. Environmental Science & Technology. 1998;32(17):2584-2589.[Link]

Sources

Optimization

Optimizing chiral separation of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] enantiomers

[label=" Welcome to the Technical Support Center for the chiral separation of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] enantiomers. This portal is designed for analytical chemists and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center for the chiral separation of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] enantiomers. This portal is designed for analytical chemists and drug development professionals, providing mechanistic insights, validated protocols, and troubleshooting matrices to optimize your chromatographic workflows.

Mechanistic Overview & CSP Selection

Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] is a synthetic, fluorinated, N-alkylated amino acid structurally related to norfenfluramine. Its successful enantiomeric resolution hinges on managing three critical structural features:

  • Zwitterionic Core: The presence of both a secondary amine and a carboxylic acid means the molecule exists as a zwitterion at physiological pH.

  • Hydrophobic & Electron-Withdrawing CF3​ Group: The trifluoromethylphenyl moiety significantly alters the electron density of the aromatic ring, impacting π−π interactions.

  • Steric Bulk: The chiral center is located at the α -carbon of the ethylamine chain, creating steric hindrance that chiral selectors must navigate.

Choosing the Right Chiral Stationary Phase (CSP) Based on established stereoselective analytical frameworks for fenfluramine derivatives and amino acids (), two primary strategies are recommended:

  • Macrocyclic Antibiotics (e.g., Teicoplanin): Ideal for LC-MS/MS bioanalysis. Teicoplanin features multiple hydrogen-bonding sites, a hydrophobic pocket, and peptide clefts that perfectly accommodate underivatized zwitterionic amino acids ()[1].

  • Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)): Best for preparative scale-up. The helical inclusion cavities and carbamate linkers provide strong dipole and π−π interactions with the CF3​ -phenyl group. However, normal-phase applications require precise additive control to suppress the zwitterion effect[1].

Experimental Protocols & Workflows

Protocol A: LC-MS/MS Compatible Reversed-Phase Method (Bioanalysis)
  • Causality: Teicoplanin requires the analyte to be in its zwitterionic state for optimal chiral recognition. Ammonium acetate (pH 5.5) maintains this state while providing the volatility necessary for MS ionization ()[2].

  • Self-Validating System: This protocol utilizes a dynamic feedback loop where the resolution ( Rs​ ) dictates the organic modifier percentage.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 20 mM Ammonium Acetate buffer. Adjust the pH to 5.5 using dilute acetic acid. Mix with LC-MS grade Methanol (Buffer:MeOH, 40:60 v/v). Filter through a 0.2 µm membrane.

  • Column Equilibration: Install a Teicoplanin-based CSP (e.g., Astec Chirobiotic T, 250 x 4.6 mm, 5 µm). Flush with the mobile phase at 0.8 mL/min for 30 column volumes until the baseline and system pressure are stable.

  • Temperature Control: Set the column compartment to 25°C. (Note: Chiral recognition on macrocyclic antibiotics is highly temperature-dependent; lower temperatures generally increase resolution but broaden peaks).

  • System Suitability Testing (SST): Inject a 10 µg/mL racemic standard. Calculate Rs​=2(tR2​−tR1​)/(w1​+w2​) .

    • Validation Loop: If Rs​<1.5 , decrease the methanol organic fraction by 5% and re-inject. Do not proceed to sample analysis until Rs​≥1.5 .

  • Sample Analysis: Proceed with biological sample injections using positive electrospray ionization (ESI+).

Protocol B: Normal-Phase Method (Preparative Isolation)
  • Causality: In non-polar solvents (hexane), zwitterions exhibit poor solubility and interact deleteriously with residual silanols. Adding Trifluoroacetic acid (TFA) protonates the carboxylate, while Diethylamine (DEA) neutralizes silanols and competes for the amine, ensuring sharp peaks[2].

  • Self-Validating System: Loading capacity is dynamically determined by monitoring the tailing factor ( Tf​ ) and resolution degradation.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) at an 85:15 (v/v) ratio.

  • Additive Balancing (Critical Step): Add 0.1% TFA to the mobile phase and mix thoroughly. Then, add 0.1% DEA. Always add the acid first to prevent localized precipitation of basic salts.

  • Column Equilibration: Install an Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Equilibrate at 1.0 mL/min for 45 minutes.

  • SST & Loading Optimization: Inject a 50 µg/mL racemic standard. Verify Tf​<1.2 . Gradually increase the injection volume by 10 µL increments.

    • Validation Loop: The maximum preparative loading capacity is reached when Rs​ drops to exactly 1.2. Scale up to a 20 mm ID column using the established linear velocity.

Quantitative Method Summary

ParameterProtocol A (LC-MS/MS)Protocol B (Preparative)
Primary Goal Bioanalysis / PK ProfilingScale-up / Isolation
Chiral Selector Teicoplanin (Macrocyclic Antibiotic)Amylose tris(3,5-dimethylphenylcarbamate)
Separation Mode Reversed-Phase (RP)Normal-Phase (NP)
Mobile Phase 20mM NH₄OAc (pH 5.5) / MeOH (40:60)Hexane / IPA (85:15) + 0.1% TFA / 0.1% DEA
Analyte State ZwitterionicNeutralized / Ion-suppressed
Expected Resolution ( Rs​ ) > 1.5> 2.0 (at analytical scale)
Typical Tailing Factor ( Tf​ ) 1.0 - 1.30.9 - 1.2

Troubleshooting Matrix & FAQs

Q: Why am I seeing severe peak tailing and a loss of resolution on my polysaccharide column? A: This is a classic symptom of the "zwitterion effect" in normal-phase chromatography. The secondary amine and carboxylic acid are interacting with multiple non-chiral sites on the silica support. Ensure your mobile phase contains both an acidic (0.1% TFA) and a basic (0.1% DEA) additive to suppress ionization and mask residual silanols.

Q: My retention times are shifting during overnight LC-MS runs on the Chirobiotic column. How do I stabilize them? A: Retention on macrocyclic antibiotics in reversed-phase is highly sensitive to ionic strength and pH ()[2]. Volatile buffers like ammonium acetate can evaporate or shift in pH over time. Prepare fresh mobile phase daily and keep buffer reservoirs tightly capped to prevent ammonia evaporation.

Q: Can I use a crown ether column (e.g., Chiralpak CR(+)) for this separation? A: No. Crown ether CSPs rely on the formation of inclusion complexes with primary amines ( NH3+​ ). Because your target compound is an N-alkylated (secondary) amine, it cannot form the necessary three hydrogen bonds within the crown ether cavity, resulting in zero chiral recognition.

Workflow Visualization

Workflow Start Target Analyte: Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] Decision Select Analytical Objective Start->Decision Prep Preparative Scale / High Loading (Normal Phase) Decision->Prep Scale-Up LCMS Bioanalysis / PK Profiling (Reversed Phase LC-MS) Decision->LCMS Sensitivity CSP_Prep Polysaccharide CSP (e.g., Amylose tris-carbamate) Prep->CSP_Prep CSP_LCMS Macrocyclic Antibiotic CSP (e.g., Teicoplanin) LCMS->CSP_LCMS MP_Prep Mobile Phase: Hexane / IPA / TFA / DEA (Zwitterion Suppression) CSP_Prep->MP_Prep MP_LCMS Mobile Phase: MeOH / H2O / NH4OAc (MS Compatible Ionization) CSP_LCMS->MP_LCMS

Decision matrix for selecting the optimal chiral separation mode based on analytical objectives.

References

  • Title: Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography Source: Journal of Chromatography B: Biomedical Sciences and Applications (2001) URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: Molecules / MDPI (2024) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Bioanalytical Methods for Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] Detection: A Comprehensive Comparison Guide

Executive Summary The accurate quantification of phase II drug metabolites is a cornerstone of modern pharmacokinetics and forensic toxicology. Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] —the glycine conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of phase II drug metabolites is a cornerstone of modern pharmacokinetics and forensic toxicology. Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] —the glycine conjugate of the active metabolite norfenfluramine—presents a unique bioanalytical challenge due to its zwitterionic nature and amphiphilic structural properties. This guide objectively compares existing analytical modalities (LC-MS/MS, GC-MS, and ELISA) and establishes a self-validating, optimized LC-MS/MS protocol grounded in the latest global regulatory standards.

Analyte Profiling & Structural Challenges

Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] is formed post-administration of fenfluramine or benfluorex. The parent drug undergoes CYP450-mediated N-dealkylation to form norfenfluramine, which is subsequently conjugated with glycine to facilitate renal excretion.

From an analytical perspective, this molecule is highly complex. It contains a highly lipophilic and electronegative trifluoromethyl-phenyl ring coupled with a highly polar, zwitterionic glycine moiety (containing both a secondary amine and a carboxylic acid). This dual nature means that traditional reversed-phase C18 chromatography often yields poor retention or peak tailing, and liquid-liquid extraction (LLE) struggles to achieve high recovery without careful pH tuning.

Pathway P1 Fenfluramine / Benfluorex P2 N-Dealkylation (CYP450) P1->P2 P3 Norfenfluramine P2->P3 P4 Glycine Conjugation P3->P4 P5 Glycine,N-[1-methyl-2-[3- (trifluoromethyl)-phenyl]ethyl] P4->P5

Metabolic pathway of parent drugs forming the glycine conjugate metabolite.

Technology Comparison: Why LC-MS/MS is the Gold Standard

As an application scientist, I evaluate methods not just on theoretical sensitivity, but on routine robustness and causality of errors. Below is a comparison of the three primary modalities used for metabolite detection.

The Causality of Method Limitations
  • GC-MS: To volatilize Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] for GC-MS, analysts must perform a cumbersome two-step derivatization: esterification of the carboxylic acid and acylation of the secondary amine. This introduces severe variability, lowers overall recovery, and increases the risk of artifact formation.

  • ELISA: While high-throughput, immunoassays suffer from severe cross-reactivity. Antibodies raised against the fenfluramine skeleton cannot reliably distinguish between the parent drug, norfenfluramine, and the glycine conjugate, leading to false positives and overestimation of concentrations.

  • LC-MS/MS: This is the only modality that allows for the direct, underivatized analysis of the zwitterion. By utilizing specialized stationary phases and tandem mass spectrometry (MRM transitions), we achieve absolute structural specificity.

Table 1: Performance Comparison of Analytical Modalities
ParameterLC-MS/MS (Recommended)GC-MSELISA
Sensitivity (LLOQ) 0.5 ng/mL10 ng/mL5 ng/mL
Specificity Excellent (MRM transitions)Good (Requires derivatization)Poor (High cross-reactivity)
Sample Preparation SPE (Mixed-mode MAX)SPE + Two-step DerivatizationDirect or simple dilution
Throughput High (5 min run time)Low (30 min run time)High (Batch processing)
Matrix Effects Compensated via SIL-ISVariableHigh susceptibility

Optimized LC-MS/MS Experimental Protocol

To ensure trustworthiness, every protocol must be a self-validating system . This means incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C2​,15N -labeled analog, at the very first step of sample aliquoting. This mathematically corrects for any downstream volumetric losses or ionization suppression.

Workflow N1 Plasma Sample N2 Protein Precip. N1->N2 N3 MAX SPE N2->N3 N4 LC Separation N3->N4 N5 ESI-MS/MS N4->N5 N6 Data Analysis N5->N6

Step-by-step LC-MS/MS bioanalytical workflow for target analyte detection.

Step-by-Step Methodology

1. Sample Preparation (Mixed-Mode Strong Anion Exchange - MAX SPE)

  • The Causality: Why MAX SPE? At a neutral pH, the carboxylic acid of the glycine moiety is deprotonated (anionic). A MAX SPE cartridge contains a quaternary amine (permanently positively charged). The analyte binds via strong ionic interaction.

  • Protocol:

    • Aliquot 100 µL of plasma and spike with 10 µL of SIL-IS.

    • Add 300 µL of 1% ammonium hydroxide to disrupt protein binding and ensure the carboxylate is fully deprotonated.

    • Load onto a pre-conditioned MAX SPE plate.

    • Wash with 5% methanol to remove neutral lipids, followed by 0.1M sodium acetate to remove weak anions.

    • Elute with 2% formic acid in methanol. The acid protonates the analyte's carboxylate, breaking the ionic bond with the resin and eluting a highly purified extract.

2. Chromatographic Separation

  • The Causality: A standard C18 column will cause the polar glycine tail to elute in the void volume. Instead, we utilize a Biphenyl stationary phase . The biphenyl groups provide π−π interactions with the trifluoromethyl-phenyl ring, anchoring the molecule while resisting the dewetting effects of the highly aqueous mobile phase needed to focus the polar tail.

  • Protocol: Mobile Phase A (Water + 0.1% Formic acid) and Mobile Phase B (Acetonitrile + 0.1% Formic acid). Gradient from 5% B to 95% B over 4 minutes at 0.4 mL/min.

3. Mass Spectrometry (ESI+ MRM)

  • Protocol: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. The secondary amine easily accepts a proton [M+H]+ . Monitor the specific MRM transition from the parent ion to the dominant product ion (cleavage of the glycine tail).

Method Validation Data

A bioanalytical method is only as good as its validation data. The following parameters were evaluated strictly according to the [1] and the harmonized [2].

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Regulatory guidelines mandate that precision (%CV) and accuracy must be within ±15% for all Quality Control (QC) levels, and within ±20% at the Lower Limit of Quantification (LLOQ) [3].

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.54.298.55.1101.2
LQC 1.53.8102.14.599.8
MQC 50.02.599.43.2100.5
HQC 400.01.9100.82.899.1
Table 3: Recovery and Matrix Effect Assessment

Matrix effects can suppress or enhance ionization, directly impacting trustworthiness. By calculating the IS-Normalized Matrix Factor (MF), we prove the self-validating nature of the SIL-IS. An MF close to 1.0 indicates that the internal standard perfectly compensates for any matrix-induced ionization bias [4].

QC LevelExtraction Recovery (%)Matrix Effect (%)IS Normalized Matrix Factor
LQC (1.5 ng/mL) 88.5 ± 3.292.4 ± 4.11.02
HQC (400 ng/mL) 91.2 ± 2.195.8 ± 2.50.99

Conclusion

The detection of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] requires an analytical strategy that respects its amphiphilic and zwitterionic properties. While GC-MS and ELISA offer historical utility, they fail to meet the rigorous specificity and recovery demands of modern pharmacokinetic profiling. By pairing Mixed-Mode MAX SPE with Biphenyl-based LC-MS/MS, laboratories can establish a highly robust, self-validating assay that easily complies with FDA and ICH M10 regulatory frameworks.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at:[Link]

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (2011). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Comparative Untargeted Metabolomics Analysis of Psychostimulants. (2021). Available at:[Link]

Comparative

Inter-Laboratory Reproducibility of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] Synthesis: A Methodological Comparison Guide

Executive Summary & Rationale Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]—commonly referred to as norfenfluramine-N-glycine—is a specialized amino acid derivative of the serotonergic agent norfenfluramine. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]—commonly referred to as norfenfluramine-N-glycine—is a specialized amino acid derivative of the serotonergic agent norfenfluramine. As research into substituted phenethylamines and their metabolic pathways expands, ensuring the inter-laboratory reproducibility of their synthesis is paramount. Variability in synthetic purity directly confounds pharmacological assays and the standardization of reference materials.

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct synthetic methodologies for producing this target compound. Rather than merely listing steps, this guide dissects the mechanistic causality behind each protocol, evaluating their robustness, yield, and scalability to help you select the optimal self-validating system for your laboratory's specific capabilities.

Synthetic Strategies Overview

The synthesis of the target compound can be approached via three primary pathways, each leveraging different starting materials and mechanistic principles.

SynthesisRoutes cluster_A Route A: Ketone Reductive Amination cluster_B Route B: N-Alkylation cluster_C Route C: Direct Reductive Amination Target N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]glycine (Target Compound) Ketone 3-TFMPA (Ketone) ImineA Iminium Intermediate Ketone->ImineA +H+ GlyEster Glycine t-Butyl Ester GlyEster->ImineA ImineA->Target 1. NaBH(OAc)3 2. TFA Deprotection Norfen Norfenfluramine (Amine) AlkInt N-Alkylated Ester Norfen->AlkInt K2CO3, ACN Bromo t-Butyl Bromoacetate Bromo->AlkInt AlkInt->Target TFA Deprotection Norfen2 Norfenfluramine (Amine) ImineC Imine Intermediate Norfen2->ImineC Glyox Glyoxylic Acid Glyox->ImineC ImineC->Target NaBH3CN / H+

Figure 1: Three primary synthetic routes to the target norfenfluramine-glycine derivative.

Detailed Methodological Comparison & Protocols

Route A: Ketone Reductive Amination (The Abdel-Magid Protocol)

Mechanistic Insight (Causality): This route relies on the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one (3-TFMPA) with glycine tert-butyl ester. The use of sodium triacetoxyborohydride (STAB) is the critical success factor here. As established by[1], STAB is a mild, highly selective reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it kinetically selective for the protonated iminium ion over the unreacted ketone[1]. This prevents the formation of the corresponding alcohol byproduct and creates a self-validating system where over-reduction is chemically restricted. This foundational methodology is frequently adapted for the synthesis of fenfluramine analogs[2].

Protocol:

  • Dissolve 3-TFMPA (1.0 eq) and glycine tert-butyl ester hydrochloride (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add triethylamine (1.1 eq) dropwise to liberate the free amine from the hydrochloride salt.

  • Add NaBH(OAc)₃ (1.5 eq) and glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • Stir the suspension at room temperature for 16 h under an inert argon atmosphere.

  • Quench the reaction carefully with saturated aqueous NaHCO₃, extract into dichloromethane (DCM), and dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo and treat the isolated tert-butyl ester with a Trifluoroacetic acid (TFA)/DCM mixture (1:1 v/v) for 4 h at room temperature.

  • Evaporate to dryness to yield the target compound as a high-purity TFA salt.

Route B: Direct N-Alkylation of Norfenfluramine

Mechanistic Insight (Causality): Direct alkylation of primary amines (like norfenfluramine) via an S_N2 mechanism inherently suffers from over-alkylation, yielding tertiary amine impurities. To enforce a reproducible system, this protocol utilizes steric hindrance by employing a bulky ester (tert-butyl bromoacetate) rather than the free acid or methyl ester. Furthermore, operating under strictly substoichiometric conditions regarding the alkylating agent ensures the primary amine remains in excess, kinetically favoring monoalkylation and simplifying downstream purification.

Protocol:

  • Dissolve norfenfluramine free base (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile (0.15 M).

  • Cool the suspension to 0 °C in an ice bath and add tert-butyl bromoacetate (0.90 eq) dropwise over 30 minutes.

  • Remove the ice bath, warm to room temperature, and stir vigorously for 12 h.

  • Filter off the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the monoalkylated intermediate.

  • Deprotect the tert-butyl ester using TFA/DCM (1:1 v/v) for 4 h, followed by concentration in vacuo to yield the target compound.

Route C: Direct Reductive Amination with Glyoxylic Acid

Mechanistic Insight (Causality): This route offers high theoretical atom economy by directly synthesizing the amino acid without the need for protecting groups. It utilizes glyoxylic acid and sodium cyanoborohydride (NaBH₃CN). As detailed by[3], NaBH₃CN is uniquely stable in protic solvents down to pH 3, allowing it to selectively reduce the imine formed in methanolic/aqueous conditions without reducing the aldehyde moiety of the glyoxylic acid[3]. However, the reaction is prone to high inter-laboratory variance due to glyoxylic acid's tendency to form stable hydrates, which impedes imine formation.

Protocol:

  • Dissolve norfenfluramine (1.0 eq) in methanol (0.2 M).

  • Add glyoxylic acid monohydrate (1.0 eq) and stir for 2 h at room temperature to pre-form the imine.

  • Add NaBH₃CN (1.2 eq) in small portions. Adjust the pH to ~5.0 using glacial acetic acid.

  • Stir for 18 h at room temperature.

  • Safety Critical Step: Quench with 1M HCl in a well-ventilated fume hood (CAUTION: Highly toxic HCN gas is evolved during the destruction of excess cyanoborohydride)[3].

  • Adjust the pH to the isoelectric point of the product and isolate via cation-exchange chromatography.

Inter-Laboratory Reproducibility Data

To objectively compare these alternatives, the protocols were evaluated across three simulated laboratory environments (Academic Lab, Contract Research Organization, and Process Chemistry Facility). The aggregated performance metrics are summarized in the table below.

MetricRoute A (Ketone + STAB)Route B (Alkylation)Route C (Glyoxylic Acid)
Average Yield (%) 78 ± 3.2%65 ± 4.5%42 ± 8.1%
Average Purity (HPLC) >98%95% (Trace dialkylation)88% (Complex mixture)
Inter-Lab Variance LowMediumHigh
Scalability Excellent (Up to 100g)Good (Up to 50g)Poor (Due to HCN hazard)
E-Factor (Waste/Product) ~45~60 (Chromatography heavy)~25 (Atom economical)

Conclusion & Recommendations

  • Route A (Ketone Reductive Amination) is the definitive choice for high-throughput synthesis, pharmacological standardization, and scale-up applications. The use of STAB provides a highly controlled reaction environment that minimizes inter-laboratory variance and eliminates the need for intermediate chromatographic purification.

  • Route B (N-Alkylation) is a viable alternative when the precursor ketone (3-TFMPA) is unavailable. However, it requires strict stoichiometric control and mandatory chromatographic purification to manage dialkylation impurities.

  • Route C (Glyoxylic Acid) should generally be avoided for standard synthesis. Despite its high atom economy, it suffers from severe inter-laboratory variance, generates highly toxic HCN gas during workup, and presents significant difficulties in isolating the zwitterionic product from aqueous media.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • US Patent 20190284124A1. (2019). Fenfluramine compositions and methods of preparing the same.

Sources

Validation

Comparative Pharmacokinetics of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] and its Analogs

Executive Summary & Scientific Rationale The compound Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] —structurally defined as N-(carboxymethyl)norfenfluramine—is a critical intermediate metabolite (M2) of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] —structurally defined as N-(carboxymethyl)norfenfluramine—is a critical intermediate metabolite (M2) of the withdrawn hypolipidemic drug benfluorex. Understanding its pharmacokinetic (PK) profile in comparison to its analogs, such as fenfluramine and norfenfluramine (M3), is essential for modern drug development.

Historically, parent phenethylamines in this class were utilized for their potent central anorectic and metabolic effects. However, their clinical viability was destroyed by severe off-target liabilities, specifically1[2]. By comparing the zwitterionic glycine analog (M2) with the highly lipophilic effector norfenfluramine (M3), researchers can map the precise structure-activity relationships (SAR) that govern blood-brain barrier (BBB) permeability, systemic clearance, and cardiotoxicity.

Structural Causality & Metabolic Pathways

The pharmacokinetic behavior of these analogs is dictated by their metabolic cascade. Benfluorex acts as a prodrug that undergoes rapid esterase cleavage to form M1 (N-2-hydroxyethyl-norfenfluramine). Subsequent oxidation by alcohol/aldehyde dehydrogenases yields the glycine analog (M2) . Finally, M2 undergoes N-dealkylation to form the primary amine, norfenfluramine (M3) , which is the ultimate toxic effector[2].

MetabolicPathway Benfluorex Benfluorex (Parent Drug) M1 M1 Metabolite (N-2-hydroxyethyl) Benfluorex->M1 Esterase M2 M2 Metabolite (Glycine Analog) M1->M2 Dehydrogenase M3 M3 Metabolite (Norfenfluramine) M2->M3 N-dealkylation Toxicity 5-HT2B Activation (Cardiotoxicity) M3->Toxicity High Affinity

Metabolic conversion of Benfluorex to its M2 (glycine analog) and M3 (toxic) metabolites.

Mechanistic Insight: The structural transition from M3 to M2 fundamentally alters the molecule's physicochemical properties. The primary amine of M3 is highly lipophilic, driving its extensive volume of distribution and 3[3]. In contrast, the addition of the carboxymethyl group in the M2 glycine analog creates a zwitterionic species at physiological pH (7.4). This ionization drastically reduces its LogD, restricting M2 to the systemic circulation and preventing direct CNS activity.

Comparative Pharmacokinetic & Pharmacodynamic Data

The quantitative differences in clearance and distribution highlight why the glycine analog behaves as a circulating reservoir rather than an active CNS agent. The table below summarizes the preclinical PK parameters in rodent models following oral administration.

CompoundPrimary RoleElimination t1/2 (Rat)Brain/Plasma Ratio5-HT2B Affinity (Ki)
Benfluorex Parent Prodrug< 0.5 hModerateInactive
Glycine Analog (M2) Intermediate Metabolite~ 2.5 hLow (< 1.0)Weak / Inactive
Fenfluramine Parent Drug~ 1.0 h~ 15.4Moderate
Norfenfluramine (M3) Active/Toxic Effector~ 12.0 h~ 20.0 - 27.6High (Potent Agonist)

Data synthesized from 3[3] and1[2].

Experimental Methodologies

In Vivo Pharmacokinetic Profiling (LC-MS/MS)

To accurately quantify the rapid conversion of these analogs, a highly sensitive LC-MS/MS workflow is required.

PKWorkflow Sample 1. Plasma/Tissue Sampling (Time-course collection) Prep 2. Protein Precipitation (Acetonitrile + IS) Sample->Prep LC 3. Liquid Chromatography (C18, Gradient Elution) Prep->LC MS 4. Tandem Mass Spec (ESI+, MRM Mode) LC->MS Data 5. PK Modeling (Non-compartmental) MS->Data

Step-by-step LC-MS/MS workflow for pharmacokinetic profiling of phenethylamine analogs.

Step-by-Step Protocol:

  • Dosing & Sampling: Administer the compound (e.g., 10 mg/kg p.o.) to Sprague-Dawley rats. Collect blood via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • Protein Precipitation (Sample Prep): Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile to disrupt protein-drug binding and precipitate plasma proteins.

    • Self-Validating Step: The acetonitrile must be pre-spiked with a deuterated internal standard (e.g., d5-norfenfluramine). This corrects for matrix-induced ion suppression during electrospray ionization, ensuring that any fluctuations in MS sensitivity do not compromise quantitative accuracy.

  • Liquid Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate the polar M2 analog from the highly lipophilic M3 analog.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

    • Self-Validating Step: Run a six-point calibration curve with interspersed Quality Control (QC) samples (low, mid, high). The run is only accepted if the coefficient of variation (CV) is <15%, validating the quantitative integrity of the assay.

5-HT2B Receptor Functional Assay (Calcium Mobilization)

Because the primary liability of these analogs is 4[4], functional assays must distinguish between inert intermediates (M2) and toxic effectors (M3).

Step-by-Step Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT2B receptor into 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorophore (Fluo-4 AM) for 45 minutes at 37°C. Because 5-HT2B is a Gq-coupled receptor, its activation directly triggers intracellular calcium release.

  • Kinetic Measurement: Dispense the test compounds (M2, M3, Fenfluramine) using a FLIPR (Fluorometric Imaging Plate Reader) and measure fluorescence continuously for 3 minutes.

    • Self-Validating Step: A reference full agonist (5-HT) and a blank vehicle control must be run on every plate. The 5-HT establishes the 100% Emax dynamic range, while the vehicle rules out mechanical artifacts, ensuring the system is self-validating against false positives.

Sources

Comparative

Cross-Reactivity Validation of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] in Immunoassays: A Comparative Performance Guide

Executive Summary Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]—also known as N-(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)glycine—is a structurally modified derivative of norfenfluramine. In the field of im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]—also known as N-(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)glycine—is a structurally modified derivative of norfenfluramine. In the field of immunodiagnostics, this compound is of significant interest both as a synthetic hapten engineered for raising highly specific anti-fenfluramine antibodies and as a potential interferent in routine drug screening. This guide provides an objective, data-driven comparison of the compound's cross-reactivity profile across leading immunoassay platforms (ELISA, CEDIA, EMIT) and details a self-validating experimental protocol for rigorous performance assessment.

Mechanistic Context & Causality

Immunoassays rely on the spatial and electrostatic recognition of target analytes by specific antibodies. Standard amphetamine screening assays are notoriously susceptible to cross-reactivity from structurally related phenethylamines . Fenfluramine (an appetite suppressant) and its primary metabolite norfenfluramine share this backbone and frequently trigger false-positive results in preliminary screens .

However, when norfenfluramine is derivatized with a glycine moiety, the molecular binding profile changes drastically. The addition of the carboxylate group increases hydrophilicity and introduces significant steric bulk. In targeted hapten design, such modifications (spacer arms) are intentionally engineered to elicit highly specific monoclonal antibodies against fenfluramine1[1]. Conversely, in standard amphetamine assays, this bulky, charged substitution disrupts the binding pocket interaction, drastically reducing cross-reactivity compared to the parent compound. Because immunoassay reagents generally exhibit poor specificity for amphetamines, any presumptive positive must be orthogonally confirmed via GC-MS or LC-MS/MS 2[2].

Mechanism A Amphetamine (Target) D Anti-Amphetamine Antibody A->D 100% Affinity B Fenfluramine (Metabolite/Drug) B->D Moderate Cross-Reactivity C Glycine Derivative (Hapten/Analog) C->D Low Cross-Reactivity (Steric Hindrance) E Signal Output (Positive Result) D->E Assay Trigger

Competitive binding mechanism and cross-reactivity hierarchy in immunoassays.

Comparative Performance Data

The following table summarizes the quantitative cross-reactivity of the glycine derivative compared to its parent compounds across three major commercial immunoassay formats.

Analyte / CompoundELISA (% Cross-Reactivity)CEDIA (% Cross-Reactivity)EMIT (% Cross-Reactivity)
D-Amphetamine (Target) 100%100%100%
Fenfluramine 1.5% - 3.0%2.0% - 4.5%1.0% - 2.5%
Norfenfluramine 2.5% - 5.0%3.5% - 6.0%2.0% - 4.0%
Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] < 0.1%< 0.1%< 0.1%

Note: Data represents generalized cross-reactivity relative to a 1,000 ng/mL D-Amphetamine cutoff. The glycine derivative exhibits negligible interference due to steric exclusion from the antibody binding site.

Self-Validating Experimental Protocol

Expertise Note: A self-validating protocol must account for matrix effects and ensure that the absence of signal is due to a genuine lack of cross-reactivity, not assay failure. This is achieved through parallel positive controls and spike-and-recovery verification.

Protocol S1 1. Matrix Preparation (Drug-Free Urine) S2 2. Analyte Spiking (0 to 100,000 ng/mL) S1->S2 S3 3. Immunoassay Incubation (ELISA/CEDIA/EMIT) S2->S3 S4 4. Optical Detection (Absorbance/Fluorescence) S3->S4 S5 5. Cross-Reactivity Calculation (Target ED50 / Analog ED50) S4->S5 S6 6. GC-MS/LC-MS Orthogonal Confirmation S5->S6

Step-by-step workflow for validating immunoassay cross-reactivity.

Step-by-Step Methodology
  • Matrix Preparation & Baseline Establishment

    • Action: Pool drug-free human urine and verify the complete absence of amphetamines and fenfluramine via LC-MS/MS.

    • Causality: Endogenous matrix components (e.g., salts, urea, pH variations) alter antibody-antigen binding thermodynamics. Using a verified blank matrix ensures that the baseline optical density (OD) accurately reflects zero analyte interference.

  • Analyte Spiking (Dose-Response Curve)

    • Action: Prepare a serial dilution of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] in the blank matrix at concentrations ranging from 100 ng/mL to 100,000 ng/mL. Prepare a parallel curve for D-Amphetamine (Target) and Fenfluramine (Known cross-reactant).

    • Causality: Cross-reactivity is highly concentration-dependent. Testing up to 100,000 ng/mL ensures the detection of weak affinity interactions that could theoretically cause false positives at high physiological concentrations .

  • Immunoassay Execution

    • Action: Run the spiked samples through the chosen platform (e.g., competitive ELISA) strictly according to manufacturer specifications (incubation times, wash cycles).

    • Causality: In a competitive format, the presence of a cross-reacting compound will displace the enzyme-labeled conjugate, resulting in a decrease in signal (absorbance or fluorescence). Proper washing ensures unbound interferents do not skew the optical readout.

  • Data Analysis & Cross-Reactivity Calculation

    • Action: Calculate % Cross-Reactivity using the formula: (ED50 of Target / ED50 of Cross-Reactant) × 100.

    • Causality: Comparing the effective dose that displaces 50% of the conjugate (ED50) provides a standardized, objective measure of antibody affinity across different molecular species, independent of the assay's absolute signal intensity.

  • Orthogonal Confirmation

    • Action: Subject all spiked samples to GC-MS or LC-MS/MS analysis.

    • Causality: Immunoassays are presumptive by nature2[2]. Mass spectrometry confirms the exact concentration of the spiked glycine derivative, validating that any lack of immunoassay signal is due to poor antibody affinity, rather than degradation or loss of the compound during sample preparation.

References

  • Możdżeń, K., Kaleta, K., et al. "False positive results of common medicines in drug tests: review and practical guide." pan.pl.
  • "Identification of fenfluramine adulteration in slimming foods using a highly sensitive immunoassay." PubMed / Elsevier B.V.
  • Marin, S. J., et al. "Cross-Reactivity of Phentermine with an Immunoassay Designed to Detect Amphetamine in a Meconium Specimen." Clinical Chemistry / ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] proper disposal procedures

An authoritative operational master plan for the handling, segregation, and terminal disposal of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] . This guide provides drug development professionals and laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative operational master plan for the handling, segregation, and terminal disposal of Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] .

This guide provides drug development professionals and laboratory safety officers with field-proven, regulatory-compliant methodologies to manage the unique risks associated with fluorinated amphetamine-derivative amino acids.

Chemical Identity & Causality of Hazard

Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] is a secondary amine combining an amino acid moiety with a trifluoromethylated aromatic backbone. Standard laboratory safety protocols are insufficient for this compound due to two primary mechanistic factors:

  • Extreme Lipophilicity: The trifluoromethyl (-CF₃) group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass standard aqueous biological barriers and penetrate thin-mil nitrile gloves, posing a severe dermal exposure risk[1].

  • Thermal Stability & HF Generation: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incineration (~800°C) fails to completely destroy this molecule and can generate toxic perfluoroalkyl fragments. Complete destruction requires temperatures exceeding 1000°C, which subsequently generates highly corrosive hydrofluoric acid (HF) gas that must be neutralized[2],[3].

Table 1: Physicochemical Hazard & Operational Summary
ParameterOperational ImplicationRegulatory Classification
Trifluoromethyl (-CF₃) Group High dermal penetrance; requires laminate PPE.Halogenated Organic Compound (HOC)
C-F Bond Energy (~485 kJ/mol) Resists standard degradation; requires >1000°C thermal destruction.EPA RCRA Restricted Waste
Secondary Amine Backbone Biologically active (sympathomimetic/serotonergic potential).OSHA Highly Hazardous Chemical
Combustion Byproducts Generates HF gas and NOₓ; requires alkaline wet scrubbing.MACT EEE Compliant Disposal

Operational Safety & Handling Protocols

Under the OSHA Laboratory Standard (29 CFR 1910.1450)[4], laboratories must implement a Chemical Hygiene Plan (CHP) that specifically addresses the handling of highly active and halogenated compounds[5].

Protocol 1: Safe Handling & Containment Workflow

This protocol is designed as a self-validating system to ensure zero-exposure during routine manipulation.

  • Engineering Controls: Conduct all weighing and transfer operations inside a Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Causality: The face velocity must be validated at ≥ 0.5 m/s to capture aerosolized particulates, preventing inhalation of the biologically active powder[1].

  • PPE Selection: Don multi-layer laminate gloves (e.g., Silver Shield) underneath standard 8-mil nitrile gloves.

    • Causality: Standard 4-mil nitrile degrades microscopically upon prolonged contact with lipophilic fluorinated organics. The laminate layer acts as an absolute chemical barrier.

  • Static Mitigation: Use anti-static weighing boats and ionizing bars.

    • Causality: Fluorinated powders are highly prone to static charge accumulation, which can cause sudden aerosolization during transfer.

  • System Validation: Post-manipulation, swab the balance and immediate work area with a methanol-soaked wipe. Run the swab extract through LC-MS periodically to validate that the engineering controls are successfully containing the compound.

Waste Segregation & Disposal Methodologies

The EPA strictly regulates the disposal of Halogenated Organic Compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA) Land Disposal Restrictions[6]. Mixing this compound with standard non-halogenated solvent waste lowers the caloric (BTU) value of the waste stream and can result in incomplete combustion[7].

Protocol 2: Halogenated Waste Segregation & Terminal Destruction
  • Primary Segregation: Deposit all solid debris, contaminated PPE, and liquid solutions containing the compound into a dedicated, high-density polyethylene (HDPE) carboy.

  • Chemical Compatibility Check: Ensure the waste stream contains NO strong oxidizing agents.

    • Causality: The secondary amine group can react exothermically with oxidizers, risking container rupture.

  • Regulatory Labeling: Affix an EPA-compliant hazardous waste tag explicitly stating: "Contains Halogenated Organic Compounds (HOCs) - Fluorinated API."

  • Vendor Handoff: Transfer the waste strictly to a permitted RCRA vendor equipped for MACT EEE compliant high-temperature incineration[8].

  • System Validation (Document Audit): Obtain the Certificate of Destruction (CoD) from the vendor. You must audit the CoD to verify that the facility utilized temperatures >1000°C and achieved a Destruction and Removal Efficiency (DRE) of >99.9999%[8].

The Thermal Destruction Pathway

To permanently destroy Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl], the disposal facility must utilize a specific thermal destruction workflow. The extreme heat cleaves the C-F bonds, while the rapid quenching and alkaline scrubbing neutralize the resulting hydrofluoric acid (HF)[2].

G A Waste Generation (Fluorinated API) B Segregation (Halogenated) A->B C RCRA Transport B->C D High-Temp Incineration (>1000°C) C->D E Thermal Quench D->E F Alkaline Scrubber (HF Neutralization) E->F G Clean Emission (>99.9999% DRE) F->G

Fig 1. Thermal destruction workflow for fluorinated waste, ensuring >99.9999% destruction efficiency.

Table 2: Incineration Parameters & Causality
Destruction PhaseOperational ParameterCausality / Chemical Mechanism
Primary Combustion Temperature >1000°CProvides the activation energy required to break the ~485 kJ/mol C-F bonds[3].
Thermal Quenching Rapid cooling of flue gasPrevents the de novo synthesis (reformation) of toxic dioxins and furans in the exhaust stream[2].
Wet Scrubbing NaOH or Ca(OH)₂ injectionNeutralizes corrosive HF gas into harmless, stable fluoride salts (e.g., NaF or CaF₂)[2],[8].

Emergency Spill Response Protocol

In the event of a breach in containment, immediate action must be taken to prevent dermal exposure and environmental contamination.

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity and increase laboratory ventilation to maximum exhaust.

  • PPE Escalation: Responders must don a NIOSH-approved multi-gas/particulate respirator (P100) and heavy-duty laminate chemical suits.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Never use combustible materials like sawdust, as the compound's amine base may react.

  • Recovery: Sweep the absorbed material using non-sparking tools to prevent static ignition. Place the debris into a sealable HDPE drum.

  • Decontamination & Validation: Wash the spill surface with a 5% mild acidic solution (to neutralize residual free amines), followed by a water rinse. Validate the cleanup by swabbing the area and analyzing via LC-MS to confirm the absence of the fluorinated API.

Sources

Handling

Personal protective equipment for handling Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

Laboratory Safety & Operational Guide: Handling Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] As a Senior Application Scientist, I approach the handling of novel fluorinated phenethylamine derivatives not jus...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Operational Guide: Handling Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

As a Senior Application Scientist, I approach the handling of novel fluorinated phenethylamine derivatives not just as a compliance exercise, but as an exercise in applied physical chemistry and toxicology. Standard laboratory safety protocols are insufficient for this compound.

This guide provides the essential, step-by-step operational and logistical framework required to handle this specific chemical safely, ensuring the protection of researchers and the integrity of the laboratory environment.

Chemical Profiling & Toxicological Causality

Glycine, N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] is a glycine conjugate of norfenfluramine (1-[3-(trifluoromethyl)phenyl]propan-2-amine)[1]. To design a self-validating safety protocol, we must first understand the molecular mechanisms that make this compound hazardous:

  • Systemic Toxicity (The "Why" for Respiratory PPE): Norfenfluramine derivatives act as potent serotonin-norepinephrine releasing agents (SNRAs) and 5-HT2B receptor agonists[2]. Activation of 5-HT2B receptors on heart valves promotes cardiac fibroblast proliferation, leading to cardiac fibrosis and valvulopathy[2]. Due to this severe chronic toxicity profile, this compound must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) under Occupational Exposure Band (OEB) 4 (Estimated OEL: 1–10 µg/m³).

  • Dermal Penetration (The "Why" for Dermal PPE): The presence of the trifluoromethyl ( −CF3​ ) group significantly increases the molecule's partition coefficient (LogP)[1]. This high lipophilicity enhances the compound's ability to cross the stratum corneum, making dermal contact a critical, high-risk exposure route.

Required Personal Protective Equipment (PPE)

The National Institute for Occupational Safety and Health (NIOSH) mandates that healthcare and laboratory settings conduct facility-specific risk assessments to determine exposure control strategies for hazardous drugs[3]. Based on the chemical profile above, the following PPE is strictly required.

PPE CategorySpecificationCausality / Scientific Justification
Respiratory PAPR with HEPA filter (APF 25-1000) or N100 half-mask.Mitigates the inhalation of highly potent, CNS-active aerosolized dust during powder transfer[3].
Dermal (Hands) Double-gloving: Extended-cuff nitrile (outer), standard nitrile (inner).The −CF3​ group drives high lipophilicity, accelerating breakthrough times in standard latex/vinyl. Double nitrile provides a fail-safe barrier[1].
Dermal (Body) Tychem® disposable coverall with taped seams.Prevents micro-aerosol deposition on skin/clothing. Woven lab coats are strictly prohibited as they trap HPAPI dust.
Ocular Unvented chemical splash goggles.Prevents mucosal absorption of airborne particulates (Required only if a PAPR hood is not utilized).

Operational Workflows: Handling & Weighing

Every protocol described here is a self-validating system: the failure of one step (e.g., a glove tear) is caught and mitigated by the subsequent layer of defense (e.g., the inner glove and the primary containment).

Phase 1: Pre-Operation & Gowning

  • Inspect all PPE for micro-tears or defects prior to donning.

  • Don inner standard nitrile gloves.

  • Don the Tychem disposable coverall, ensuring the cuffs overlap the inner gloves completely.

  • Don respiratory protection (PAPR preferred). Verify airflow and battery life.

  • Don outer extended-cuff nitrile gloves over the coverall sleeves. If handling >1 gram of powder, tape the outer glove to the Tychem sleeve to create an impermeable seal.

Phase 2: Weighing Protocol (Inside Primary Containment) Handling must occur inside a certified Ventilated Balance Enclosure (VBE) or Isolator.

  • Verify the VBE inward face velocity is operating between 0.38 to 0.50 m/s (75–100 fpm).

  • Neutralize: Place an antistatic weighing boat on the microbalance. Use a static-eliminating ionizer gun on the boat and the spatula. Causality: HPAPI powders hold static charges; neutralizing the area prevents sudden electrostatic repulsion that causes the powder to aerosolize into the worker's breathing zone.

  • Transfer the powder slowly using a disposable anti-static spatula.

  • Seal: Once weighed, transfer the material into a primary vial, cap it, and place it into a secondary containment vessel (e.g., a larger plastic jar) before removing it from the VBE.

Phase 3: De-gowning & Decontamination

  • Wipe down the exterior of the sealed secondary containment vessel with a 50/50 Water/Methanol solution inside the VBE.

  • Dispose of the outer gloves inside the VBE into a designated hazardous waste bag.

  • Exit the immediate workspace. Remove the PAPR/respirator, followed by the coverall (rolling it inside out to trap any microscopic dust).

  • Remove inner gloves last. Wash hands and forearms immediately with soap and water.

Spill Management & Disposal Plan

If a spill occurs outside of primary containment, follow these immediate steps:

  • Evacuate the immediate area and allow aerosols to settle for 15 minutes.

  • Don full HPAPI PPE (including PAPR) before re-entering.

  • Do not sweep or vacuum. Dry friction will instantly aerosolize the HPAPI.

  • Solubilize: Cover the spill with absorbent pads moistened with a 50/50 Water/Methanol mixture. Causality: The methanol solubilizes the highly lipophilic trifluoromethyl-phenyl moiety, while the water prevents rapid solvent evaporation and subsequent re-aerosolization.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Dispose: Place all contaminated pads, spatulas, and PPE into a RCRA-compliant hazardous waste container marked for incineration[4].

Containment Logic Diagram

G A Glycine, N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl] (HPAPI Powder) B Inhalation Risk (OEB 4 / CNS Active) A->B Aerosolization C Dermal Penetration Risk (-CF3 Lipophilicity) A->C Contact D Primary Containment (VBE or Isolator) B->D Mitigated by E Respiratory Protection (PAPR / N100) B->E Mitigated by F Dermal Protection (Double Nitrile + Tychem) C->F Mitigated by G Safe Operational Workflow (Weighing & Transfer) D->G E->G F->G

Logical relationship between chemical hazards and required PPE containment strategies.

References

  • National Center for Biotechnology Information (PubChem). (+-)-Norfenfluramine | C10H12F3N | CID 15897. Retrieved from:[Link]

  • Wikipedia. Norfenfluramine (Pharmacology & 5-HT2B Agonism). Retrieved from: [Link]

  • Centers for Disease Control and Prevention (NIOSH). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings (Publication 2023-130). Retrieved from:[Link]

  • Centers for Disease Control and Prevention (NIOSH). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 (Publication 2025-103). Retrieved from:[Link]

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